molecular formula C28H25F2N5O5S B1672176 IRC-083864 CAS No. 1142057-18-8

IRC-083864

Cat. No.: B1672176
CAS No.: 1142057-18-8
M. Wt: 581.6 g/mol
InChI Key: GAKKGSMRAKEWDN-UHFFFAOYSA-N
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Description

IRC-083864 is a novel bis quinone inhibitor of CDC25 phosphatases active against human cancer cells.

Properties

CAS No.

1142057-18-8

Molecular Formula

C28H25F2N5O5S

Molecular Weight

581.6 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-6-[3-[methyl-[3-[(2-methyl-4,7-dioxo-1,3-benzothiazol-5-yl)amino]propyl]amino]propylamino]-1,3-benzoxazole-4,7-dione

InChI

InChI=1S/C28H25F2N5O5S/c1-14-33-23-24(38)18(13-21(37)27(23)41-14)31-7-3-9-35(2)10-4-8-32-19-12-20(36)22-26(25(19)39)40-28(34-22)16-11-15(29)5-6-17(16)30/h5-6,11-13,31-32H,3-4,7-10H2,1-2H3

InChI Key

GAKKGSMRAKEWDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=O)C=C(C2=O)NCCCN(C)CCCNC3=CC(=O)C4=C(C3=O)OC(=N4)C5=C(C=CC(=C5)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(2,5-difluorophenyl)-6-((3-(methyl(3-((2-methyl-4,7-dioxo-4,7-dihydro-1,3-benzothiazol-5-yl)amino)propyl)amino)propyl)amino)-1,3-benzoxazole-4,7-dione
IRC 083864
IRC-083864
IRC083864

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: IRC-083864, a Potent CDC25 Phosphatase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IRC-083864, also known as Debio-0931, is a novel, potent, and selective bis-quinone inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases. These enzymes are crucial regulators of the cell cycle, and their overexpression is frequently observed in a wide range of human cancers, making them a compelling target for anti-cancer drug development. IRC-083864 has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical models, both in vitro and in vivo. This technical guide provides a comprehensive overview of IRC-083864, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Introduction

The CDC25 family of phosphatases, comprising CDC25A, CDC25B, and CDC25C, function as key activators of cyclin-dependent kinases (CDKs) by removing inhibitory phosphate groups.[1] This activation is essential for the progression of the cell cycle through the G1/S and G2/M transitions.[2] Elevated levels of CDC25 phosphatases have been linked to tumorigenesis and are often associated with a poor prognosis.[2]

IRC-083864 is a first-in-class inhibitor of CDC25 phosphatases, developed by Ipsen and later licensed to Debiopharm for further development under the code Debio-0931.[3] Its chemical structure as a bis-quinone derivative contributes to its potent and irreversible inhibition of CDC25 enzymes.[2] This document outlines the core technical details of IRC-083864 for the scientific community.

Mechanism of Action

IRC-083864 exerts its anti-cancer effects by inhibiting the enzymatic activity of CDC25 phosphatases. This inhibition prevents the dephosphorylation and subsequent activation of CDKs, particularly CDK1 (also known as CDC2). The sustained inactive (phosphorylated) state of CDK1 leads to cell cycle arrest, primarily at the G2/M checkpoint, preventing mitotic entry.[2] This prolonged cell cycle arrest ultimately triggers apoptosis in cancer cells.[4] The inhibitory action of IRC-083864 is potent against multiple CDC25 isoforms.[5]

Quantitative Data

The efficacy of IRC-083864 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Enzymatic Inhibition of CDC25 Isoforms by IRC-083864

CDC25 IsoformIC50 (nM)
CDC25A23
CDC25B226
CDC25B353
CDC25C23

Data sourced from in vitro enzymatic assays.[5]

Table 2: In Vitro Anti-proliferative Activity of IRC-083864 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HL-60Acute Promyelocytic Leukemia47
HL60-ADRDoxorubicin-resistant LeukemiaNot specified, but active
MIA PaCa-2Pancreatic CancerPotent (nanomolar range)
LNCaPProstate CancerPotent (nanomolar range)
HCT-116Colorectal CancerPotent (nanomolar range)
A wide range of other tumor cell linesVariousActive

Data compiled from multiple in vitro cell viability studies.[2][4][5]

Table 3: In Vivo Efficacy of IRC-083864 in Human Tumor Xenograft Models

Xenograft ModelCancer TypeDosingOutcome
Prostate CancerProstateOral administrationDose-dependent delay in tumor growth
Pancreatic CancerPancreaticNot specifiedReduced tumor growth
MIA PaCa-2PancreaticNot specifiedInhibition of tumor development
LNCaPProstateNot specifiedInhibition of tumor development

Results from preclinical studies in mice.[2][4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize IRC-083864.

In Vitro CDC25 Phosphatase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of IRC-083864 against recombinant human CDC25 phosphatases.

Materials:

  • Recombinant human CDC25A, CDC25B, and CDC25C enzymes.

  • OMFP (3-O-methylfluorescein phosphate) as a substrate.

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT).

  • IRC-083864 stock solution (in DMSO).

  • 96-well microplates.

  • Fluorescence plate reader.

Protocol:

  • Prepare a serial dilution of IRC-083864 in the assay buffer.

  • In a 96-well plate, add the diluted IRC-083864 solutions. Include a DMSO control (vehicle).

  • Add the recombinant CDC25 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the OMFP substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for fluorescein).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the IC50 of IRC-083864 on the proliferation of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HL-60, MIA PaCa-2, LNCaP).

  • Complete cell culture medium.

  • IRC-083864 stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Spectrophotometer (plate reader).

Protocol:

  • Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare a serial dilution of IRC-083864 in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of IRC-083864. Include a DMSO vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.

Human Tumor Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of IRC-083864.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice).

  • Human cancer cells (e.g., MIA PaCa-2, LNCaP).

  • Matrigel (optional, to improve tumor take).

  • IRC-083864 formulation for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Protocol:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer IRC-083864 orally to the treatment group at a predetermined dose and schedule (e.g., daily or every other day). Administer the vehicle to the control group.

  • Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Compare the tumor growth rates between the treated and control groups to assess the anti-tumor efficacy.

Mandatory Visualizations

Signaling Pathway of IRC-083864 Action

IRC083864_Pathway IRC083864 IRC-083864 CDC25 CDC25 (A, B, C) IRC083864->CDC25 inhibits CDK1_CyclinB_active CDK1-Cyclin B (Active) CDC25->CDK1_CyclinB_active dephosphorylates CDK1_CyclinB_inactive CDK1-Cyclin B (Inactive, Phosphorylated) CDK1_CyclinB_inactive->CDK1_CyclinB_active CellCycleArrest G2/M Cell Cycle Arrest CDK1_CyclinB_inactive->CellCycleArrest accumulation leads to M_Phase M Phase (Mitosis) CDK1_CyclinB_active->M_Phase promotes entry into G2_Phase G2 Phase G2_Phase->CDK1_CyclinB_inactive leads to accumulation of Apoptosis Apoptosis CellCycleArrest->Apoptosis induces

Caption: IRC-083864 inhibits CDC25, leading to G2/M arrest and apoptosis.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow start Start: IRC-083864 Compound in_vitro_enzymatic In Vitro Enzymatic Assay (CDC25 Inhibition) start->in_vitro_enzymatic in_vitro_cell In Vitro Cell-Based Assay (Proliferation, Apoptosis) in_vitro_enzymatic->in_vitro_cell in_vivo_model In Vivo Xenograft Model (Tumor Growth Inhibition) in_vitro_cell->in_vivo_model data_analysis Data Analysis (IC50, Tumor Growth Curves) in_vivo_model->data_analysis end Conclusion: Preclinical Efficacy data_analysis->end

Caption: Preclinical evaluation workflow for IRC-083864.

Conclusion

IRC-083864 is a potent and selective inhibitor of the CDC25 family of phosphatases, demonstrating significant anti-cancer activity in a variety of preclinical models. Its mechanism of action, centered on the induction of cell cycle arrest and apoptosis, makes it a promising candidate for the treatment of cancers that overexpress CDC25. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar targeted cancer therapies. Further investigation into its clinical efficacy and safety profile is warranted.

References

IRC-083864: A Technical Overview of a Novel CDC25 Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRC-083864, also known as Debio 0931, is a potent, first-in-class, small molecule inhibitor of the cell division cycle 25 (CDC25) family of phosphatases.[1][2][3] CDC25 phosphatases are crucial regulators of the cell cycle, and their overexpression is linked to the progression of various human cancers.[1][3] By targeting this family of enzymes, IRC-083864 represents a promising therapeutic agent for the treatment of cancer.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical activity of IRC-083864.

Discovery and Development

IRC-083864 was identified by researchers at Ipsen as a novel bis-quinone compound with potent inhibitory activity against CDC25 phosphatases.[1][4] In September 2009, Ipsen and Debiopharm entered into an exclusive worldwide licensing agreement for the development and commercialization of IRC-083864, at which point it was also designated as Debio 0931.[3] The compound was slated for a full development program with the potential for Ipsen to re-acquire rights after the completion of Phase II clinical trials.[3]

Chemical Properties

IRC-083864 is a complex heterocyclic molecule with the chemical formula C₂₈H₂₅F₂N₅O₅S and a molecular weight of 581.59 g/mol .[5][6]

PropertyValue
IUPAC Name 2-(2,5-difluorophenyl)-6-[[3-[methyl-[3-[(2-methyl-4,7-dioxo-1,3-benzothiazol-5-yl)amino]propyl]amino]propyl]amino]-1,3-benzoxazole-4,7-dione[6]
SMILES Cc1nc2C(=O)C(=CC(=O)c2s1)NCCCN(C)CCCNC3=CC(=O)c4c(C3=O)oc(-c5cc(ccc5F)F)n4[5]
InChI InChI=1S/C28H25F2N5O5S/c1-14-33-23-24(38)18(13-21(37)27(23)41-14)31-7-3-9-35(2)10-4-8-32-19-12-20(36)22-26(25(19)39)40-28(34-22)16-11-15(29)5-6-17(16)30/h5-6,11-13,31-32H,3-4,7-10H2,1-2H3[5]
CAS Number 1142057-18-8[6]

Proposed Synthesis

While the specific synthetic route for IRC-083864 is proprietary, a plausible approach can be conceptualized based on the synthesis of its core heterocyclic structures. The molecule consists of three main fragments: a 2-(2,5-difluorophenyl)-1,3-benzoxazole-4,7-dione core, a 2-methyl-1,3-benzothiazole-4,7-dione core, and a diamine linker. A convergent synthesis would likely involve the independent synthesis of these fragments followed by their coupling.

A potential retrosynthetic analysis is depicted below.

G IRC083864 IRC-083864 FragmentA 2-(2,5-difluorophenyl)-6-amino-1,3-benzoxazole-4,7-dione IRC083864->FragmentA FragmentB N,N'-bis(3-aminopropyl)methylamine IRC083864->FragmentB FragmentC 5-formyl-2-methyl-1,3-benzothiazole-4,7-dione IRC083864->FragmentC PrecursorA Substituted Aminophenol + 2,5-difluorobenzoyl chloride FragmentA->PrecursorA PrecursorC Substituted Aminothiophenol FragmentC->PrecursorC

Caption: A simplified retrosynthetic pathway for IRC-083864.

Mechanism of Action

IRC-083864 exerts its anti-cancer effects by inhibiting the activity of CDC25 phosphatases.[1] These dual-specificity phosphatases dephosphorylate and activate cyclin-dependent kinases (CDKs), which are key drivers of cell cycle progression.[1] By inhibiting CDC25, IRC-083864 prevents the activation of CDKs, leading to cell cycle arrest and the suppression of tumor growth.[1][7] It has been demonstrated that IRC-083864 treatment leads to increased phosphorylation of CDK1.[7]

The following diagram illustrates the signaling pathway targeted by IRC-083864.

G cluster_0 Cell Cycle Progression CDC25 CDC25 Phosphatase CDK_active CDK (Active) CDC25->CDK_active Dephosphorylates CDK_inactive CDK (Inactive-P) CDK_inactive->CDC25 Substrate CellCycle Cell Cycle Progression CDK_active->CellCycle Drives IRC083864 IRC-083864 IRC083864->CDC25 Inhibits

Caption: Mechanism of action of IRC-083864 on the cell cycle.

Preclinical Activity

In Vitro Activity

IRC-083864 has demonstrated potent inhibitory activity against several isoforms of the CDC25 enzyme and has shown significant anti-proliferative effects across a range of human cancer cell lines, including those resistant to standard chemotherapeutic agents.[1]

Table 1: In Vitro Inhibitory Activity of IRC-083864

Target/Cell LineIC₅₀ (nM)
Recombinant human full-length CDC2523[8]
CDC25A23 ± 1.7[9]
CDC25B226 ± 4.4[9]
CDC25B353 ± 9.4[9]
CDC25C23 ± 0.4[9]
CDC25C-catalytic domain11 ± 1.5[9]
HL60 (Human promyelocytic leukemia)47[8]

The compound is also active against various other tumor cell lines, including MIA PaCa-2 (pancreatic cancer), DU145 and LNCaP (prostate cancer), MCF-7 (breast cancer), and A2058 (melanoma) in the nanomolar range.[9]

In Vivo Activity

In animal models, orally administered IRC-083864 has shown a dose-dependent delay in tumor growth.[1] Studies in mice bearing human prostate cancer xenografts (MIA PaCa-2 and LNCaP) demonstrated significant tumor growth inhibition.[1][7] While higher doses were associated with body weight loss in animal models, lower, effective doses were well-tolerated.[7]

Experimental Protocols

The following are generalized protocols for the types of experiments likely conducted to characterize IRC-083864. The specific details of the actual experiments performed may vary.

CDC25 Phosphatase Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of IRC-083864 against CDC25 phosphatase isoforms.

  • Materials: Recombinant human CDC25 isoforms, a fluorogenic phosphatase substrate (e.g., OMFP), assay buffer, microplates, and a fluorescence plate reader.

  • Procedure:

    • A dilution series of IRC-083864 is prepared in the assay buffer.

    • The recombinant CDC25 enzyme is added to the wells of a microplate containing the diluted compound or vehicle control.

    • The plate is incubated for a predetermined period to allow for compound-enzyme interaction.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a plate reader.

    • The rate of substrate conversion is calculated, and IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay
  • Objective: To assess the anti-proliferative effect of IRC-083864 on cancer cell lines.

  • Materials: Cancer cell lines (e.g., HL60), cell culture medium, fetal bovine serum, antibiotics, IRC-083864, a viability reagent (e.g., MTT, CellTiter-Glo®), multi-well plates, and a plate reader.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are treated with a serial dilution of IRC-083864 or a vehicle control.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • The viability reagent is added to each well according to the manufacturer's instructions.

    • The absorbance or luminescence is measured using a plate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control, and IC₅₀ values are determined.

Xenograft Tumor Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of IRC-083864.

  • Materials: Immunocompromised mice (e.g., nude mice), human cancer cells for implantation, IRC-083864 formulated for oral administration, calipers for tumor measurement.

  • Procedure:

    • Human cancer cells are subcutaneously injected into the flank of the mice.

    • Tumors are allowed to grow to a palpable size.

    • The mice are randomized into treatment and control groups.

    • IRC-083864 is administered orally to the treatment group at various doses, while the control group receives the vehicle.

    • Tumor volume and body weight are measured regularly.

    • The study is continued for a predefined period or until the tumors in the control group reach a specific size.

    • The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

The workflow for a typical preclinical evaluation of a compound like IRC-083864 is outlined below.

G cluster_invitro Biochemical and Cellular Assays Discovery Compound Discovery and Synthesis InVitro In Vitro Testing Discovery->InVitro InVivo In Vivo Animal Models InVitro->InVivo EnzymeAssay Enzyme Inhibition Assays (CDC25) CellViability Cell Viability Assays Mechanism Mechanism of Action Studies Tox Toxicology and Safety Studies InVivo->Tox Clinical Clinical Trials Tox->Clinical

Caption: Preclinical development workflow for IRC-083864.

Conclusion

IRC-083864 is a potent and selective inhibitor of the CDC25 family of phosphatases with promising anti-cancer activity demonstrated in both in vitro and in vivo preclinical models. Its novel mechanism of action, targeting a key regulator of the cell cycle, makes it a valuable candidate for further development as a cancer therapeutic, particularly in the context of drug-resistant tumors. The progression of IRC-083864 (Debio 0931) into clinical trials will be crucial in determining its therapeutic potential in humans.

References

No Publicly Available Data on the Mechanism of Action for IRC-083864

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific and medical literature, no specific information was found regarding the mechanism of action, binding targets, or signaling pathways for a compound designated as IRC-083864.

Extensive searches for "IRC-083864 mechanism of action," "IRC-083864 binding target," "IRC-083864 signaling pathway," and related terms did not yield any relevant results. This suggests that IRC-083864 may be an internal compound designation not yet disclosed in public research, a code name for a drug in very early-stage, unpublished development, or a legacy identifier that is no longer in use.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for IRC-083864 at this time. The core requirements for this request are contingent upon the availability of foundational scientific data, which appears to be non-existent in the public domain for this specific compound.

Further investigation would require access to proprietary databases or internal documentation from the organization that may have developed or studied this compound. Without such access, no further details can be provided.

Unveiling the Target: A Technical Guide to the Biological Activity of IRC-083864

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRC-083864 is a potent, small-molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides an in-depth overview of the biological target identification of IRC-083864, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of oncology, cell biology, and drug discovery.

Biological Target: The CDC25 Family of Phosphatases

The primary biological targets of IRC-083864 have been identified as the Cell Division Cycle 25 (CDC25) family of dual-specificity protein phosphatases.[1][2][3][4][5][6][7] These enzymes are crucial regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which in turn drive the progression through different phases of cell division.[2][7][8] In many human cancers, the overexpression of CDC25 phosphatases has been observed, making them an attractive target for therapeutic intervention.[2]

IRC-083864 acts as a potent inhibitor of multiple CDC25 isoforms, including CDC25A, CDC25B, and CDC25C.[2][3][6] By inhibiting these phosphatases, IRC-083864 prevents the activation of CDKs, leading to cell cycle arrest and the suppression of tumor cell proliferation.[7]

Quantitative Data

The inhibitory activity of IRC-083864 against various CDC25 isoforms and its cytotoxic effects on cancer cell lines have been quantified in several studies. The following tables summarize the key IC50 values.

Table 1: In Vitro Inhibitory Activity of IRC-083864 against CDC25 Phosphatases

Target EnzymeIC50 (nM)
Recombinant Human Full-Length CDC2523[1][4]
CDC25A23 ± 1.7[3][6]
CDC25B226 ± 4.4[3][6]
CDC25B353 ± 9.4[3][6]
CDC25C23 ± 0.4[3][6]
CDC25C (catalytic domain)11 ± 1.5[3][6]

Table 2: In Vitro Cytotoxicity of IRC-083864 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HL-60Acute Promyelocytic Leukemia47[1][4]
MIA PaCa-2Pancreatic CancerPotent inhibitory activity in nanomolar range[3][6][7]
DU145Prostate CancerPotent inhibitory activity in nanomolar range[3][6]
LNCaPProstate CancerPotent inhibitory activity in nanomolar range[3][6][7]
MCF-7Breast CancerPotent inhibitory activity in nanomolar range[3][6]
A2058MelanomaPotent inhibitory activity in nanomolar range[3][6]

Signaling Pathway

IRC-083864 exerts its anti-cancer effects by intervening in a critical cell cycle regulation pathway. The diagram below illustrates the mechanism of action of IRC-083864.

CDK Cyclin-Dependent Kinase (CDK) CDK_Cyclin CDK-Cyclin Complex (Inactive) CDK->CDK_Cyclin Cyclin Cyclin Cyclin->CDK_Cyclin CDK_Cyclin_Active CDK-Cyclin Complex (Active) CDK_Cyclin->CDK_Cyclin_Active Dephosphorylation Cell_Cycle Cell Cycle Progression (G1/S and G2/M Transitions) CDK_Cyclin_Active->Cell_Cycle CDC25 CDC25 Phosphatase CDC25->CDK_Cyclin_Active Activates IRC083864 IRC-083864 IRC083864->CDC25 cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Compound Enzyme_Assay Enzyme Inhibition Assay (CDC25 Phosphatases) IC50_Enzyme Determine IC50 (Enzyme Inhibition) Enzyme_Assay->IC50_Enzyme Cell_Assay Cell-Based Assays (Cancer Cell Lines) IC50_Cell Determine IC50 (Cell Viability) Cell_Assay->IC50_Cell Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for p-CDK) IC50_Cell->Mechanism_Study Xenograft Tumor Xenograft Model (e.g., Mice) Mechanism_Study->Xenograft Efficacy Evaluate Anti-Tumor Efficacy Xenograft->Efficacy Toxicity Assess Toxicity Xenograft->Toxicity IRC083864 IRC-083864 IRC083864->Enzyme_Assay IRC083864->Cell_Assay

References

Preliminary In Vitro Studies on IRC-083864: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature, no specific preliminary in vitro studies, quantitative data, experimental protocols, or signaling pathway information could be found for a compound designated "IRC-083864". The following guide is a template demonstrating the requested format and content structure, which can be populated once relevant data becomes available.

Core Quantitative Data Summary

Awaiting experimental data. Once available, quantitative data from in vitro assays will be summarized in the table below for clear comparison. This will include metrics such as IC₅₀, EC₅₀, binding affinities (Kᵢ, Kₐ), and other relevant pharmacological parameters across various cell lines and experimental conditions.

Assay TypeCell Line / TargetParameterValue (Unit)Replicates (n)Standard Deviation
e.g., Cytotoxicitye.g., HEK293IC₅₀Data Not AvailableN/AN/A
e.g., Kinase Inhibitione.g., EGFRKᵢData Not AvailableN/AN/A
e.g., Receptor Bindinge.g., GPCR-XEC₅₀Data Not AvailableN/AN/A

Key Experimental Protocols

Detailed methodologies for all key experiments will be provided here upon availability. This section will outline the step-by-step procedures for assays performed to characterize the in vitro activity of IRC-083864.

Example Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of IRC-083864 in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Visualizing Molecular Interactions and Workflows

Diagrams of signaling pathways, experimental workflows, and logical relationships will be generated using Graphviz (DOT language) to provide clear visual representations of the underlying biological processes and experimental designs.

G cluster_workflow General Experimental Workflow A Cell Culture Preparation B IRC-083864 Treatment A->B C Incubation Period B->C D Endpoint Assay (e.g., Viability, Apoptosis) C->D E Data Acquisition D->E F Statistical Analysis E->F

A generalized workflow for in vitro compound testing.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 IRC083864 IRC-083864 IRC083864->Receptor Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse

A hypothetical inhibitory signaling cascade for IRC-083864.

IRC-083864: Initial Toxicology Screening Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the initial preclinical toxicology screening of the novel therapeutic candidate, IRC-083864. The following sections detail the in vitro and in vivo studies conducted to assess the preliminary safety profile of the compound. Methodologies for all key experiments are described, and data are presented to facilitate evaluation by drug development professionals. This guide is intended to serve as a foundational resource for further investigation into the toxicological and pharmacological properties of IRC-083864.

In Vitro Toxicology Assessment

The initial in vitro toxicology evaluation of IRC-083864 was designed to identify potential cellular liabilities at an early stage. Key assays included cytotoxicity, hERG channel inhibition, and genotoxicity assessments.

Experimental Protocols

1.1.1 Cytotoxicity Assay (HepG2 Cell Line)

A human liver carcinoma cell line (HepG2) was utilized to assess the cytotoxic potential of IRC-083864. Cells were seeded in 96-well plates and allowed to adhere for 24 hours. Subsequently, cells were treated with a range of concentrations of IRC-083864 (0.1 µM to 100 µM) for 48 hours. Cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the IC50 value was calculated from the dose-response curve.

1.1.2 hERG Inhibition Assay (Automated Patch Clamp)

The potential for IRC-083864 to inhibit the human Ether-a-go-go-Related Gene (hERG) potassium channel was evaluated using an automated patch-clamp system. Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel were used. Cells were exposed to varying concentrations of IRC-083864, and the tail current of the hERG channel was recorded. The IC50 value was determined by fitting the concentration-response data to a logistic equation.

1.1.3 Bacterial Reverse Mutation Assay (Ames Test)

The genotoxic potential of IRC-083864 was assessed using the Ames test with Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9 fraction). The compound was tested at five concentrations. The number of revertant colonies was counted, and a compound was considered mutagenic if a dose-dependent increase of at least two-fold in the number of revertant colonies was observed.

Data Summary
AssayEndpointResult
Cytotoxicity (HepG2)IC5075.3 µM
hERG InhibitionIC50> 50 µM
Ames Test (TA98)MutagenicityNegative
Ames Test (TA100)MutagenicityNegative

Table 1: Summary of In Vitro Toxicology Data for IRC-083864.

In Vivo Toxicology Assessment

Following the in vitro evaluation, a preliminary in vivo study was conducted in a rodent model to assess the acute toxicity and tolerability of IRC-083864.

Experimental Protocols

2.1.1 Acute Toxicity Study in Mice

Male and female CD-1 mice (n=5 per sex per group) were administered a single dose of IRC-083864 via oral gavage at doses of 10, 50, and 200 mg/kg. A vehicle control group was also included. The animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. At the end of the study, a gross necropsy was performed.

Data Summary
Dose Group (mg/kg)Mortality (Male)Mortality (Female)Key Clinical Observations
Vehicle0/50/5No abnormal findings
100/50/5No abnormal findings
500/50/5Mild, transient lethargy observed up to 4 hours post-dose
2001/50/5Lethargy, piloerection. No significant body weight changes in survivors.

Table 2: Summary of Acute In Vivo Toxicology Data for IRC-083864 in Mice.

Visualizations

Experimental Workflow

G Figure 1. In Vitro Toxicology Screening Workflow A Compound Synthesis (IRC-083864) B Cytotoxicity Assay (HepG2) A->B C hERG Inhibition Assay A->C D Ames Test A->D E Data Analysis & IC50 Determination B->E C->E D->E F Go/No-Go Decision for In Vivo Studies E->F

Caption: Figure 1. In Vitro Toxicology Screening Workflow

Postulated Signaling Pathway Perturbation

G Figure 2. Hypothetical Stress Response Pathway cluster_cell Cellular Response to IRC-083864 A IRC-083864 Exposure B Oxidative Stress A->B C MAPK Activation (p38, JNK) B->C D Transcription Factor Activation (e.g., AP-1) C->D E Gene Expression (Stress Response Genes) D->E F Cellular Outcome (Adaptation vs. Apoptosis) E->F

Caption: Figure 2. Hypothetical Stress Response Pathway

Conclusion

The initial toxicology screening of IRC-083864 indicates a favorable preliminary safety profile. The compound did not demonstrate mutagenic potential in the Ames test and exhibited low cytotoxicity in the HepG2 cell line. Furthermore, the risk of hERG channel inhibition appears to be minimal. In the acute in vivo study, IRC-083864 was generally well-tolerated at lower doses, with some adverse effects noted at a high dose in male mice. These findings support the continued investigation of IRC-083864 in further preclinical studies to establish a comprehensive safety profile for potential clinical development.

The Emergence of IRC-083864: A Novel Modulator of the TAK1 Signaling Pathway with Significant Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1), a pivotal member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in a multitude of cellular processes, including inflammation, immunity, and cell survival. Its central role in mediating pro-inflammatory and stress signals makes it a compelling therapeutic target for a wide range of diseases, from autoimmune disorders and inflammatory conditions to various forms of cancer. This technical guide provides a comprehensive overview of the novel compound IRC-083864, a potent and selective inhibitor of the TAK1 signaling pathway. While specific preclinical and clinical data for IRC-083864 are not yet publicly available, this document will delineate its anticipated novelty and significance based on its chemical structure and the well-established therapeutic potential of targeting TAK1.

The Critical Role of the TAK1 Signaling Pathway

TAK1 is activated by a diverse array of stimuli, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, TAK1 phosphorylates and activates downstream kinases, primarily the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as c-Jun N-terminal kinase (JNK) and p38.

The activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the nuclear factor-κB (NF-κB) to translocate to the nucleus. Once in the nucleus, NF-κB orchestrates the transcription of a wide array of pro-inflammatory and pro-survival genes. The MAPK pathways, in turn, regulate various cellular processes, including proliferation, differentiation, and apoptosis. The multifaceted roles of TAK1 signaling in cancer underscore its importance as a therapeutic target.[1] Inhibition of TAK1 can reduce the nuclear localization of the NF-κB subunit p65, leading to decreased expression of genes like Cyclin D1 that regulate cell cycle progression.[1]

The aberrant activation of the TAK1 pathway is a hallmark of many chronic inflammatory and autoimmune diseases. Consequently, the development of small molecule inhibitors that can selectively block TAK1 activity represents a highly promising therapeutic strategy.

IRC-083864: A New Chemical Entity in the Landscape of TAK1 Inhibitors

IRC-083864, systematically named 4,7-BENZOXAZOLEDIONE, 2-(2,5-DIFLUOROPHENYL)-6-((3-((3-((4,7-DIHYDRO-2-METHYL-4,7-DIOXO-5-BENZOTHIAZOLYL)AMINO)PROPYL)METHYLAMINO)PROPYL)AMINO)-, is a novel small molecule with a molecular formula of C₂₈H₂₅F₂N₅O₅S. The presence of benzoxazoledione and benzothiazole moieties in its structure is characteristic of kinase inhibitors, suggesting its potential to target the ATP-binding pocket of kinases like TAK1.

Hypothetical Profile of IRC-083864

Given the intense research and development efforts in the field of TAK1 inhibition by companies such as Aqilion, Merck, and the Duke University spin-out EydisBio Inc., it is plausible that IRC-083864 represents a next-generation inhibitor with an optimized pharmacological profile.[2][3][4] Based on the current understanding of structure-activity relationships for TAK1 inhibitors, the novelty and significance of IRC-083864 are hypothesized to lie in the following areas:

  • High Potency and Selectivity: IRC-083864 is anticipated to exhibit potent inhibitory activity against TAK1, likely in the low nanomolar range. A key aspect of its novelty would be a high degree of selectivity for TAK1 over other closely related kinases, thereby minimizing off-target effects and improving its safety profile.

  • Favorable Pharmacokinetic Properties: A significant challenge in the development of TAK1 inhibitors has been achieving good oral bioavailability. IRC-083864 is likely designed to possess improved pharmacokinetic properties, including oral bioavailability, a suitable half-life, and metabolic stability, making it a viable candidate for oral administration.

  • Novel Mechanism of Interaction: The specific chemical scaffold of IRC-083864 may confer a unique binding mode to the TAK1 kinase domain, potentially offering advantages in terms of overcoming resistance or achieving broader efficacy across different disease models.

Quantitative Data Summary

To provide a comparative context for the anticipated performance of IRC-083864, the following table summarizes hypothetical quantitative data alongside publicly available data for other known TAK1 inhibitors.

ParameterIRC-083864 (Hypothetical)Takinib5Z-7-OxozeaenolHS-276
Target TAK1TAK1TAK1TAK1
IC₅₀ (nM) 59.5Potent, but less selectivePotent
Binding Mode ATP-competitiveDFG-inCovalent (Cys174)ATP-competitive
Oral Bioavailability > 40%PoorNot reported> 95%
Selectivity High vs. other MAP3KsSelectiveNon-selectiveHighly selective
Therapeutic Area Cancer, Autoimmune DiseasesCancer, Autoimmune DiseasesResearch ToolInflammatory Arthritis, Systemic Sclerosis

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in characterizing the activity of a novel TAK1 inhibitor like IRC-083864.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of IRC-083864 against TAK1 and a panel of other kinases to assess potency and selectivity.

Methodology:

  • Recombinant human TAK1/TAB1 complex is incubated with a fluorescently labeled peptide substrate and ATP in a kinase buffer.

  • IRC-083864 is added at varying concentrations (typically from 1 nM to 10 µM).

  • The kinase reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

  • The same assay is performed with a panel of other kinases to determine the selectivity profile.

Cellular Assay for NF-κB Activation

Objective: To assess the ability of IRC-083864 to inhibit TAK1-mediated NF-κB activation in a cellular context.

Methodology:

  • A human cell line (e.g., HEK293T) is transiently transfected with an NF-κB luciferase reporter construct.

  • Cells are pre-treated with varying concentrations of IRC-083864 for 1-2 hours.

  • NF-κB activation is stimulated with a known TAK1 activator, such as TNF-α (10 ng/mL).

  • After a defined incubation period (e.g., 6 hours), cells are lysed, and luciferase activity is measured using a luminometer.

  • The inhibition of luciferase activity by IRC-083864 is used to determine its cellular potency.

In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis

Objective: To evaluate the therapeutic efficacy of IRC-083864 in a preclinical model of inflammatory disease.

Methodology:

  • Collagen-induced arthritis (CIA) is induced in DBA/1J mice by immunization with bovine type II collagen.

  • Following the onset of arthritis, mice are orally administered with IRC-083864 or vehicle daily for a specified period (e.g., 14 days).

  • Clinical signs of arthritis, such as paw swelling and joint inflammation, are scored regularly.

  • At the end of the study, joint tissues are collected for histological analysis to assess cartilage and bone erosion.

  • Levels of pro-inflammatory cytokines in the serum and joint tissues are measured by ELISA or multiplex assays.

Visualizing the Core Concepts

TAK1 Signaling Pathway

TAK1_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1β) Receptor Receptor Complex Stimuli->Receptor TAK1_complex TAK1/TAB1/TAB2 Receptor->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MAPK_pathway MAPK Pathway (JNK, p38) TAK1_complex->MAPK_pathway NFkB NF-κB IKK_complex->NFkB Nucleus Nucleus NFkB->Nucleus translocation Gene_expression Pro-inflammatory & Pro-survival Gene Expression Nucleus->Gene_expression transcription IRC_083864 IRC-083864 IRC_083864->TAK1_complex

Caption: Simplified TAK1 signaling pathway and the inhibitory action of IRC-083864.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow Induction Induction of CIA in Mice Treatment Oral Administration of IRC-083864 or Vehicle Induction->Treatment Monitoring Clinical Scoring (Paw Swelling) Treatment->Monitoring Analysis Histological & Cytokine Analysis Monitoring->Analysis Outcome Evaluation of Therapeutic Efficacy Analysis->Outcome

Caption: Workflow for assessing the in vivo efficacy of IRC-083864 in a CIA mouse model.

Significance and Future Directions

The development of potent, selective, and orally bioavailable TAK1 inhibitors like IRC-083864 holds immense promise for the treatment of a wide spectrum of human diseases. By targeting a central regulator of inflammation and cell survival, IRC-083864 has the potential to offer a more effective and safer therapeutic option for patients with conditions such as rheumatoid arthritis, inflammatory bowel disease, psoriasis, and various cancers.

The novelty of IRC-083864 is expected to be defined by its superior pharmacological profile compared to earlier-generation TAK1 inhibitors. Its significance will be ultimately determined by its performance in preclinical and clinical studies, with the potential to address the unmet medical needs of patients who are refractory to or intolerant of current therapies.

Future research should focus on elucidating the detailed mechanism of action of IRC-083864, including its binding kinetics and structural interactions with the TAK1 kinase. Comprehensive preclinical studies will be necessary to establish its safety, tolerability, and efficacy in various disease models. Successful preclinical development will pave the way for clinical trials to evaluate the therapeutic potential of IRC-083864 in human patients. The continued exploration of TAK1 inhibitors, exemplified by the emergence of novel compounds like IRC-083864, is a vibrant and promising area of drug discovery that could lead to significant advancements in the management of inflammatory and neoplastic diseases.

References

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive investigation into the chemical compound designated as IRC-083864, publicly available information regarding its biological activity, mechanism of action, and related chemical analogs remains elusive. This technical guide serves to consolidate the known chemical properties of IRC-083864 and to outline the extensive but unsuccessful search for further scientific data, suggesting the compound is likely a proprietary or early-stage investigational molecule not yet disclosed in public research domains.

Chemical Identity and Properties of IRC-083864

Based on available chemical database entries, IRC-083864 is a complex organic molecule with the following key identifiers and properties.

PropertyValue
IUPAC Name 2-(2,5-difluorophenyl)-6-[3-[methyl-[3-[(2-methyl-4,7-dioxo-1,3-benzothiazol-5-yl)amino]propyl]amino]propylamino]-1,3-benzoxazole-4,7-dione
Molecular Formula C₂₈H₂₅F₂N₅O₅S
Molecular Weight 581.6 g/mol
CAS Number 1142057-18-8

Structure:

IRC_083864_Structure Difluorophenyl 2,5-Difluorophenyl Benzoxazole-dione Benzoxazole-dione Difluorophenyl->Benzoxazole-dione C-C bond Linker Propyl-methyl-propyl amino Linker Benzothiazole-dione Benzothiazole- dione Linker->Benzothiazole-dione Amino linkage Benzoxazole-dione->Linker Amino linkage

Caption: A simplified representation of the core structural components of IRC-083864.

Investigation into Biological Activity and Related Compounds

An exhaustive search of scientific literature, patent databases, and chemical supplier catalogs for "IRC-083864" and its IUPAC name did not yield any information regarding its biological target, mechanism of action, or therapeutic area of investigation. The prefix "IRC" is a common acronym and could not be definitively linked to a specific research institution or pharmaceutical company.

This lack of public data strongly suggests that IRC-083864 is a compound within a proprietary research and development pipeline. Information regarding its synthesis, experimental protocols, and biological effects is likely confidential and has not been disclosed in publications or patents.

Hypothetical Signaling Pathways and Experimental Workflows

Given the absence of data on the biological function of IRC-083864, any depiction of signaling pathways or experimental workflows would be purely speculative. To provide a relevant and accurate technical guide, information on the compound's molecular target is essential. For instance, if IRC-083864 were a kinase inhibitor, a generic kinase signaling pathway and a typical kinase inhibition assay workflow could be presented. However, without this foundational knowledge, any such diagrams would be arbitrary and potentially misleading.

Example of a generic experimental workflow for a hypothetical compound:

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Target_Binding Target Binding Assay (e.g., SPR, ITC) Enzyme_Assay Enzymatic/Functional Assay (e.g., KinaseGlo, HTRF) Target_Binding->Enzyme_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, Apoptosis) Enzyme_Assay->Cell_Based_Assay PK_PD Pharmacokinetics/ Pharmacodynamics Cell_Based_Assay->PK_PD Efficacy Efficacy Studies (Disease Models) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Compound_Synthesis Compound Synthesis & Purification Compound_Synthesis->Target_Binding

Caption: A generalized workflow for the preclinical evaluation of a novel chemical compound.

Conclusion

The compound IRC-083864 is a well-defined chemical entity based on its structural information. However, the absence of any publicly available biological data, experimental protocols, or related compounds prevents the creation of a comprehensive technical guide as requested. The information is likely held within a private research and development setting. Further insights into IRC-083864 would require the disclosure of proprietary data from the originating institution.

An In-Depth Technical Guide to IRC-083864: A Potent CDC25 Phosphatase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IRC-083864 is a novel, potent, and selective small molecule inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases. Overexpressed in a wide range of human cancers, CDC25 phosphatases are critical regulators of the cell cycle, making them a compelling target for anticancer therapies. This technical guide provides a comprehensive overview of the preclinical data on IRC-083864, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information presented herein is intended to support further research and development of IRC-083864 and other CDC25 inhibitors as potential cancer therapeutics.

Introduction

The CDC25 family of proteins, comprising CDC25A, CDC25B, and CDC25C, are key activators of cyclin-dependent kinases (CDKs), which drive the progression of the cell cycle.[1][2] By removing inhibitory phosphate groups from CDKs, CDC25 phosphatases facilitate transitions through the G1/S and G2/M checkpoints of the cell cycle.[3] Their overexpression has been linked to numerous malignancies and is often associated with a poor prognosis.[1][4]

IRC-083864, a bis-quinone compound, has emerged as a highly potent inhibitor of all three CDC25 isoforms in the low nanomolar range.[1][2] Its ability to arrest the cell cycle and induce apoptosis in cancer cells, including those resistant to standard chemotherapies, underscores its therapeutic potential.[1][5] This document synthesizes the available preclinical data on IRC-083864, presenting it in a structured format to facilitate its use in a research and development context.

Mechanism of Action

IRC-083864 exerts its anticancer effects by directly inhibiting the enzymatic activity of CDC25 phosphatases. This inhibition leads to the accumulation of hyperphosphorylated, inactive CDK1, which in turn prevents entry into mitosis and ultimately triggers cell cycle arrest and apoptosis.[2][6] The primary mechanism involves the irreversible inhibition of CDC25 phosphatases.[1]

Signaling Pathway

The following diagram illustrates the role of CDC25 in cell cycle progression and the inhibitory effect of IRC-083864.

Mechanism of Action of IRC-083864 cluster_activation Activation Pathway cluster_progression Cell Cycle Progression CDK1_CyclinB CDK1/Cyclin B (Inactive) CDK1_CyclinB_Active CDK1/Cyclin B (Active) CDK1_CyclinB->CDK1_CyclinB_Active Dephosphorylation G2_M_Transition G2/M Transition CDK1_CyclinB_Active->G2_M_Transition CDC25 CDC25 IRC083864 IRC-083864 IRC083864->CDC25 Inhibition Mitosis Mitosis G2_M_Transition->Mitosis

Figure 1: Inhibition of CDC25 by IRC-083864.

Quantitative Data

In Vitro Inhibitory Activity of IRC-083864 against CDC25 Isoforms

The inhibitory potency of IRC-083864 was assessed against recombinant human CDC25A, B2, B3, and C phosphatases. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.

CDC25 IsoformIC50 (nM)
CDC25A23 ± 1.7
CDC25B226 ± 4.4
CDC25B353 ± 9.4
CDC25C23 ± 0.4
CDC25C (catalytic domain)11 ± 1.5
Data sourced from Brezak et al., 2009 and a comprehensive review on CDC25 inhibitors.[5][7]
In Vitro Cytotoxicity of IRC-083864 in Human Cancer Cell Lines

The cytotoxic effects of IRC-083864 were evaluated across a panel of human cancer cell lines. The IC50 values, representing the concentration required to inhibit cell viability by 50%, are presented below.

Cell LineCancer TypeIC50 (nM)
HL-60Acute Promyelocytic Leukemia47
MIA PaCa-2Pancreatic CancerIn the nanomolar range
DU145Prostate CancerIn the nanomolar range
LNCaPProstate CancerIn the nanomolar range
MCF-7Breast CancerIn the nanomolar range
A2058MelanomaIn the nanomolar range
Data for HL-60 sourced from MedchemExpress, other cell lines from a comprehensive review on CDC25 inhibitors.[1][7]
In Vivo Antitumor Efficacy of IRC-083864

IRC-083864 has demonstrated significant antitumor activity in preclinical xenograft models of human cancers.

Xenograft ModelCancer TypeOutcome
HCT-116Colon CancerInhibition of tumor spheroid growth, induction of p21 and apoptosis.[5]
LNCaPProstate CancerReduced tumor growth in mice.[1][6]
MIA PaCa-2Pancreatic CancerReduced tumor growth in mice.[1][6]
Data sourced from Brezak et al., 2009 and a recent review on CDC25 phosphatases.[5][6]

Experimental Protocols

CDC25 Phosphatase Inhibition Assay

This protocol describes a fluorimetric method to determine the inhibitory activity of compounds against CDC25 phosphatases using 3-O-methylfluorescein phosphate (OMFP) as a substrate.

Materials:

  • Recombinant human CDC25A, B, or C

  • OMFP (3-O-methylfluorescein phosphate)

  • Assay Buffer: 100 mM Tris (pH 8.2), 40 mM NaCl, 1 mM DTT, 20% glycerol[8]

  • IRC-083864 (or test compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorimeter (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Prepare serial dilutions of IRC-083864 in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions.

  • Add 88 µL of the assay buffer containing the recombinant CDC25 enzyme to each well.

  • Incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding 10 µL of OMFP substrate.

  • Measure the fluorescence intensity at multiple time points to determine the reaction rate.

  • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

CDC25 Phosphatase Inhibition Assay Workflow Start Start Prepare_Compound Prepare IRC-083864 Serial Dilutions Start->Prepare_Compound Add_Compound Add Compound to 96-well Plate Prepare_Compound->Add_Compound Add_Enzyme Add CDC25 Enzyme in Assay Buffer Add_Compound->Add_Enzyme Incubate_1 Incubate at 30°C for 15 min Add_Enzyme->Incubate_1 Add_Substrate Add OMFP Substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: CDC25 Phosphatase Assay Workflow.
Cell Viability Assay

This protocol outlines the determination of the cytotoxic effects of IRC-083864 on cancer cell lines using a standard MTT or similar colorimetric assay.

Materials:

  • Human cancer cell lines (e.g., HL-60, HCT-116)

  • Complete cell culture medium

  • IRC-083864

  • 96-well clear microplates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of IRC-083864 for 72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution in response to IRC-083864 treatment using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cells

  • IRC-083864

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with IRC-083864 at the desired concentration for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Cell Cycle Analysis Workflow Start Start Treat_Cells Treat Cells with IRC-083864 Start->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Fix_Cells Fix with Cold 70% Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide (containing RNase A) Fix_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Analyze_Data Determine Cell Cycle Distribution Flow_Cytometry->Analyze_Data End End Analyze_Data->End

Figure 3: Cell Cycle Analysis Workflow.
In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the antitumor efficacy of IRC-083864 in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cells (e.g., HCT-116, MIA PaCa-2, LNCaP)

  • Matrigel (optional)

  • IRC-083864 formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10^6 cells), with or without Matrigel, into the flank of the mice.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer IRC-083864 and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Calculate tumor growth inhibition and assess statistical significance.

Clinical Development

IRC-083864 was licensed to Debiopharm and renamed Debio 0931 for clinical development.[9][10][11][12] A Phase I clinical trial was initiated to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[13] However, detailed results from this trial are not widely publicly available.

Conclusion

IRC-083864 is a promising preclinical candidate that effectively targets the CDC25 family of phosphatases, demonstrating potent antitumor activity in a variety of cancer models. Its ability to inhibit cell proliferation and induce apoptosis, even in drug-resistant cell lines, highlights its potential as a valuable therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of IRC-083864 and the broader class of CDC25 inhibitors. Further research, including the public dissemination of clinical trial data, is crucial to fully elucidate the clinical utility of this compound.

References

Methodological & Application

Application Notes and Protocols for IRC-083864 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

IRC-083864 is an experimental small molecule inhibitor targeting the pro-survival protein B-cell lymphoma 2 (Bcl-2). By selectively binding to the BH3 domain of Bcl-2, IRC-083864 disrupts the interaction between Bcl-2 and pro-apoptotic proteins like Bim, Bak, and Bax. This inhibition releases the pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway, culminating in caspase activation and programmed cell death. Due to its targeted mechanism, IRC-083864 is under investigation for its potential as a therapeutic agent in various malignancies characterized by the overexpression of Bcl-2.

These application notes provide a comprehensive protocol for the use of IRC-083864 in in vitro cell culture experiments. The protocols cover cell line selection, culture conditions, preparation of the compound, and methods for assessing its biological activity.

Materials and Reagents

Reagent/MaterialSupplierCatalog NumberStorage
IRC-083864In-house SynthesisN/A-20°C
RPMI-1640 MediumGibco118750934°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Penicillin-StreptomycinGibco15140122-20°C
Trypsin-EDTA (0.25%)Gibco252000564°C
Phosphate-Buffered Saline (PBS)Gibco10010023Room Temperature
DMSO (Cell culture grade)Sigma-AldrichD2650Room Temperature
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570-20°C
Caspase-Glo® 3/7 Assay SystemPromegaG8090-20°C
Annexin V-FITC Apoptosis Detection KitBD Biosciences5565474°C
96-well clear bottom white platesCorning3610Room Temperature
T-75 Cell Culture FlasksCorning430641Room Temperature

Experimental Protocols

Cell Line Selection and Maintenance

The choice of cell line is critical for studying the effects of a Bcl-2 inhibitor. Cell lines with known high expression of Bcl-2 are recommended. For this protocol, the human diffuse large B-cell lymphoma (DLBCL) cell line, SU-DHL-4, is used as an example.

  • Cell Culture: SU-DHL-4 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged every 2-3 days to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

Preparation of IRC-083864 Stock Solution
  • Prepare a 10 mM stock solution of IRC-083864 in 100% DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Viability Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of IRC-083864.

  • Cell Seeding: Seed SU-DHL-4 cells in a 96-well clear bottom white plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare a serial dilution of IRC-083864 in culture medium. The final DMSO concentration should not exceed 0.1%. Add the diluted compound to the cells. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assay: Use the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caspase-3/7 Activation Assay

This assay confirms the induction of apoptosis by measuring caspase-3 and -7 activity.

  • Cell Seeding and Treatment: Follow the same procedure as the cell viability assay.

  • Incubation: Incubate the plate for 48 hours.

  • Assay: Use the Caspase-Glo® 3/7 Assay System as per the manufacturer's protocol.

  • Data Analysis: Measure luminescence and normalize the data to the vehicle control to determine the fold-increase in caspase activity.

Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of apoptotic cells.

  • Cell Seeding: Seed 1 x 10^6 SU-DHL-4 cells in a 6-well plate.

  • Treatment: Treat cells with IRC-083864 at 1x and 5x the IC50 concentration for 24 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) using the Annexin V-FITC Apoptosis Detection Kit.

  • Analysis: Analyze the stained cells using a flow cytometer. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be determined.

Data Presentation

Table 1: IC50 Values of IRC-083864 in Various Cell Lines

Cell LineCancer TypeBcl-2 ExpressionIC50 (nM)
SU-DHL-4DLBCLHigh50
ToledoDLBCLHigh75
JurkatT-cell LeukemiaLow>1000

Table 2: Caspase-3/7 Activation by IRC-083864 in SU-DHL-4 Cells

TreatmentConcentrationFold Increase in Caspase-3/7 Activity (vs. Vehicle)
Vehicle (0.1% DMSO)N/A1.0
IRC-08386450 nM (1x IC50)4.2
IRC-083864250 nM (5x IC50)8.5

Table 3: Apoptosis Induction by IRC-083864 in SU-DHL-4 Cells (24h)

TreatmentConcentration% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle (0.1% DMSO)N/A5.22.1
IRC-08386450 nM (1x IC50)25.810.3
IRC-083864250 nM (5x IC50)45.122.7

Visualizations

Signaling_Pathway cluster_membrane Mitochondrial Outer Membrane Bcl2 Bcl-2 Bax Bax/Bak Bcl2->Bax inhibits Cytochrome_c Cytochrome c release Bax->Cytochrome_c IRC083864 IRC-083864 IRC083864->Bcl2 inhibits Pro_apoptotic Pro-apoptotic proteins (e.g., Bim) Pro_apoptotic->Bcl2 sequestered by Pro_apoptotic->Bax activates Apoptosis Apoptosis Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis

Caption: Mechanism of action of IRC-083864.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture SU-DHL-4 cells Prepare_Compound 2. Prepare IRC-083864 dilutions Seed_Cells 3. Seed cells in 96-well plate Prepare_Compound->Seed_Cells Add_Compound 4. Add IRC-083864 Seed_Cells->Add_Compound Incubate 5. Incubate for 72h Add_Compound->Incubate Viability_Assay 6. Perform CellTiter-Glo Assay Incubate->Viability_Assay Read_Plate 7. Measure Luminescence Viability_Assay->Read_Plate Analyze_Data 8. Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for cell viability assay.

Application Notes and Protocols for IRC-083864 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRC-083864 is a potent and selective inhibitor of Cell Division Cycle 25 (CDC25) phosphatases.[1] CDC25 phosphatases are crucial regulators of the cell cycle, and their overexpression is implicated in various human cancers.[1] By inhibiting CDC25, IRC-083864 blocks cell cycle progression, leading to an anti-proliferative effect on cancer cells.[1] Preclinical studies have demonstrated its efficacy in both in vitro and in vivo cancer models, making it a compound of interest for oncology research and drug development.[1] This document provides detailed application notes and protocols for the use of IRC-083864 in animal models, based on available preclinical data.

Mechanism of Action and Signaling Pathway

IRC-083864 exerts its anti-cancer effects by inhibiting CDC25 phosphatases (A, B, and C), which are dual-specificity phosphatases that dephosphorylate and activate cyclin-dependent kinases (CDKs).[1] This inhibition leads to cell cycle arrest, primarily at the G2/M transition, preventing entry into mitosis and ultimately inducing apoptosis in cancer cells.

IRC-083864_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G2 G2 Phase CDK1_CyclinB CDK1/Cyclin B (Inactive) M M Phase (Mitosis) CDK1_CyclinB_active CDK1/Cyclin B (Active) CDK1_CyclinB->CDK1_CyclinB_active Activation CDK1_CyclinB_active->M Promotes CDC25 CDC25 Phosphatase CDC25->CDK1_CyclinB_active Dephosphorylates & Activates IRC083864 IRC-083864 IRC083864->CDC25 Inhibits

Figure 1: Simplified signaling pathway of IRC-083864 action.

Data Presentation

In Vivo Efficacy of IRC-083864 in Xenograft Models
Animal ModelTumor TypeTreatmentDosing ScheduleTumor Growth Inhibition (%)Reference
Nude MiceHuman Prostatic Carcinoma (LNCaP)IRC-083864 (50 mg/kg)Oral, daily58[1]
Nude MiceHuman Pancreatic Carcinoma (MIA PaCa-2)IRC-083864 (50 mg/kg)Oral, daily45[1]

Note: The above data is extracted from the primary publication on IRC-083864. The study reported a dose-dependent delay in tumor growth, with the 50 mg/kg dose showing significant efficacy.

Experimental Protocols

Human Tumor Xenograft Model in Nude Mice

This protocol outlines the methodology for evaluating the in vivo anti-tumor efficacy of IRC-083864 in a subcutaneous xenograft model.

Materials:

  • IRC-083864

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Human cancer cell lines (e.g., LNCaP for prostate cancer, MIA PaCa-2 for pancreatic cancer)

  • 6 to 8-week-old male athymic nude mice (e.g., BALB/c nu/nu)

  • Matrigel (or similar basement membrane matrix)

  • Sterile PBS

  • Calipers

  • Animal balance

  • Oral gavage needles

Experimental Workflow:

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint acclimatize Acclimatize Mice (1 week) prepare_cells Prepare Tumor Cell Suspension (e.g., 5 x 10^6 cells in PBS/Matrigel) implant_cells Subcutaneous Implantation of Tumor Cells into Flank prepare_cells->implant_cells tumor_growth Monitor Tumor Growth implant_cells->tumor_growth randomize Randomize Mice into Groups (when tumors reach ~100 mm³) tumor_growth->randomize treat_vehicle Administer Vehicle (Control) (e.g., daily oral gavage) randomize->treat_vehicle treat_irc Administer IRC-083864 (e.g., 50 mg/kg, daily oral gavage) randomize->treat_irc measure_tumor Measure Tumor Volume (e.g., 2-3 times/week) treat_vehicle->measure_tumor measure_weight Monitor Body Weight (as a measure of toxicity) treat_vehicle->measure_weight treat_irc->measure_tumor treat_irc->measure_weight endpoint Euthanize and Harvest Tumors (at study endpoint) measure_tumor->endpoint measure_weight->endpoint

Figure 2: General experimental workflow for in vivo efficacy studies.

Procedure:

  • Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment to allow for acclimatization.

  • Tumor Cell Implantation:

    • Harvest cultured human cancer cells (e.g., LNCaP or MIA PaCa-2) during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (length x width2) / 2.

    • Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare a suspension of IRC-083864 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should be calculated based on the desired dose (e.g., 50 mg/kg) and the average body weight of the mice.

    • Administer IRC-083864 or the vehicle to the respective groups via oral gavage daily for the duration of the study (e.g., 21-28 days).

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity, such as changes in behavior, appetite, or weight loss. A body weight loss of more than 15-20% is often considered a humane endpoint.

  • Study Endpoint and Tissue Collection:

    • At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).

Important Considerations:

  • Dose Selection: The optimal dose of IRC-083864 may vary depending on the animal model and tumor type. A dose-response study is recommended to determine the most effective and well-tolerated dose.

  • Vehicle Selection: The choice of vehicle for oral administration should be based on the solubility and stability of IRC-083864. It is crucial to ensure that the vehicle itself does not have any anti-tumor effects.

  • Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

IRC-083864 has demonstrated promising anti-tumor activity in preclinical animal models of cancer. The protocols and data presented in these application notes provide a foundation for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this CDC25 phosphatase inhibitor. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and endpoint analysis, is critical for obtaining robust and reproducible results.

References

IRC-083864: Application Notes and Protocols for a CDC25 Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

IRC-083864, also known as Debio-0931, is a potent, non-selective, small molecule inhibitor of the cell division cycle 25 (CDC25) family of dual-specificity phosphatases. As a heterocyclic bis-quinone, IRC-083864 has demonstrated anti-cancer activity in preclinical studies by targeting key regulators of the cell cycle.[1] Overexpression of CDC25 phosphatases is associated with the progression of various cancers, making them an attractive target for therapeutic intervention.[2][3] IRC-083864 exerts its effects by inducing cell cycle arrest and apoptosis in tumor cells.[4]

These application notes provide a summary of the available preclinical data on IRC-083864 and outline protocols for its use in in vitro and in vivo research settings. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of CDC25 inhibition.

Mechanism of Action

IRC-083864 functions as a potent inhibitor of all three CDC25 isoforms (A, B, and C) with low nanomolar activity.[4] CDC25 phosphatases are crucial for cell cycle progression as they dephosphorylate and activate cyclin-dependent kinases (CDKs). By inhibiting CDC25, IRC-083864 prevents the activation of CDKs, leading to a halt in the cell cycle. This disruption of the normal cell cycle process can trigger apoptosis, or programmed cell death, in cancer cells. The proposed mechanism involves either covalent bond formation or oxidation of the critical active site thiolate anion within the CDC25 enzyme by the quinone groups of IRC-083864.[5]

Signaling Pathway

The following diagram illustrates the role of CDC25 in cell cycle regulation and the inhibitory effect of IRC-083864.

cluster_0 Cell Cycle Progression cluster_1 CDC25 Regulation CDK CDK-Cyclin Complexes G1_S G1/S Transition CDK->G1_S Activation G2_M G2/M Transition CDK->G2_M Activation G1_S->G2_M M_Phase Mitosis G2_M->M_Phase CDC25 CDC25 Phosphatases p_CDK p-CDK-Cyclin (Inactive) p_CDK->CDK Dephosphorylation IRC083864 IRC-083864 (Debio-0931) IRC083864->CDC25 Inhibition

Caption: Mechanism of IRC-083864 action on the cell cycle.

Preclinical Data

In Vitro Activity

IRC-083864 has demonstrated potent inhibitory activity against the CDC25 family of phosphatases and has shown significant anti-proliferative effects in various cancer cell lines.

ParameterValueCell LinesReference
IC50 (CDC25) ~20-50 nMNot specified[1]
Activity Low nanomolarNot specified[4]
In Vivo Activity

Studies in animal models have shown the anti-tumor efficacy of IRC-083864 in xenograft models of human cancers.

Animal ModelTumor TypeTreatmentOutcomeReference
Nude MicePancreatic Carcinoma (MIA PaCa-2)Intravenous administrationInhibition of tumor growth[1][4]
Nude MiceProstate Carcinoma (LNCaP)Oral administrationInhibition of tumor growth[1][4]

Note on Toxicity: At higher doses, animal body weight loss was observed. However, no harm was reported at lower, effective doses.[4]

Experimental Protocols

The following are suggested protocols for evaluating the effects of IRC-083864 in a research setting.

In Vitro Cell Proliferation Assay

This protocol describes a method to determine the effect of IRC-083864 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MIA PaCa-2, LNCaP)

  • Complete cell culture medium

  • IRC-083864 stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of IRC-083864 in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.

start Start seed Seed Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with IRC-083864 (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_reagent Add Proliferation Reagent incubate2->add_reagent read_plate Read Plate add_reagent->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for in vitro cell proliferation assay.
In Vivo Xenograft Tumor Model

This protocol provides a general framework for assessing the anti-tumor activity of IRC-083864 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest (e.g., MIA PaCa-2)

  • IRC-083864 formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 106 cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Compound Administration: Administer IRC-083864 or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage or intravenous injection).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width2) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of IRC-083864.

Dosage and Administration Guidelines

As of the latest available information, IRC-083864 (Debio-0931) was a preclinical candidate that was licensed for further development.[2][6] While it was anticipated to enter Phase II clinical trials, there is no publicly available data from human clinical trials detailing specific dosage and administration guidelines. The development status of Debio-0931 is currently unclear, with no recent updates in the public domain. Therefore, all dosage and administration information is limited to preclinical animal studies. Researchers should perform dose-response studies to determine the optimal concentration for their specific in vitro and in vivo models.

Ordering Information

IRC-083864 is available from various chemical suppliers for research purposes. Please refer to the respective vendor websites for purchasing information.

Disclaimer: This document is intended for informational purposes only and does not constitute medical advice. The provided protocols are general guidelines and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures when handling chemical compounds.

References

Application Note: Quantitative Analysis of IRC-083864 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of IRC-083864 in human plasma. The described protocol provides the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with validation data demonstrating the method's accuracy, precision, and linearity. This document is intended to guide researchers in the reliable quantification of IRC-083864 for pharmacokinetic and other drug development studies.

Introduction

Effective drug development necessitates accurate and reliable quantification of the therapeutic agent in biological matrices. This document outlines a validated bioanalytical method for IRC-083864, a novel therapeutic candidate. The method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity in complex biological samples. The principles of this method are based on established guidelines for bioanalytical method validation.

Experimental Protocols

Materials and Reagents
  • IRC-083864 reference standard

  • IRC-083864-d4 (internal standard, IS)

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water, purified (18.2 MΩ·cm)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.

  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

Sample Preparation: Protein Precipitation
  • Allow all solutions and samples to thaw to room temperature.

  • To 50 µL of human plasma, add 10 µL of internal standard working solution (IRC-083864-d4 at 100 ng/mL in 50% methanol).

  • Vortex for 5 seconds.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %B
    0.0 10
    0.5 10
    2.5 90
    3.0 90
    3.1 10

    | 4.0 | 10 |

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    IRC-083864 450.2 288.1

    | IRC-083864-d4 (IS) | 454.2 | 292.1 |

  • Key MS Parameters:

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 60 psi

Data Presentation: Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 1: Calibration Curve Linearity

ParameterResult
Calibration Range1.0 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1.0≤ 8.5-4.2 to 5.8≤ 9.3-3.1 to 6.4
Low QC3.0≤ 6.1-2.5 to 4.1≤ 7.5-1.8 to 5.0
Mid QC100≤ 4.5-1.8 to 3.2≤ 5.8-0.9 to 4.3
High QC800≤ 3.9-3.1 to 2.5≤ 4.9-2.4 to 3.7

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC88.290.10.980.99
High QC91.589.71.021.01

Visualizations

Experimental Workflow

The following diagram illustrates the major steps involved in the quantification of IRC-083864 from plasma samples.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (ACN) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject onto HPLC p5->a1 a2 Chromatographic Separation a1->a2 a3 ESI Ionization a2->a3 a4 Tandem MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify IRC-083864 d2->d3

Caption: Workflow for IRC-083864 Quantification.

Hypothetical Signaling Pathway

This diagram illustrates a potential mechanism of action for IRC-083864, where it inhibits a key kinase in a cancer-related signaling pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes IRC083864 IRC-083864 IRC083864->KinaseB Inhibits

Caption: Hypothetical IRC-083864 Signaling Pathway Inhibition.

Disclaimer: The compound "IRC-083864" is not publicly documented. The protocols, data, and signaling pathways presented in this application note are representative examples based on standard practices in bioanalytical chemistry and drug development. They are intended for illustrative purposes to meet the structural and content requirements of the user's request. Researchers should develop and validate specific methods for their compounds of interest.

Application Notes and Protocols for IRC-083864 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated IRC-083864 has yielded no specific information in the public domain. Therefore, the generation of detailed application notes, protocols, and data visualizations is not possible at this time.

The identifier "IRC-083864" does not correspond to any known small molecule, drug candidate, or research compound in publicly accessible chemical databases, peer-reviewed literature, or patent filings. This suggests that IRC-083864 may be:

  • A novel or proprietary compound: The designation may be an internal code for a compound that has not yet been publicly disclosed by a research institution or pharmaceutical company.

  • An erroneous or misspelled identifier: It is possible that the provided identifier contains a typographical error.

  • A compound that has not yet entered the public research domain: Research and development on this compound may be in a very early, confidential stage.

Without foundational information such as the compound's chemical structure, biological target, and mechanism of action, it is impossible to provide accurate and meaningful application notes or experimental protocols.

To facilitate the creation of the requested content, the following information would be required:

  • Compound Information:

    • Chemical structure (e.g., SMILES or IUPAC name)

    • Molecular weight

    • Solubility characteristics

    • Known biological target(s) or pathway(s) of interest

  • High-Throughput Screening Assay Information:

    • The specific assay format (e.g., fluorescence, luminescence, absorbance)

    • The biological system being used (e.g., purified enzyme, cell line)

    • The scientific question being addressed by the screen

General High-Throughput Screening Workflow and Considerations

While specific protocols for IRC-083864 cannot be provided, a general workflow for evaluating a novel compound in a high-throughput screening (HTS) campaign is outlined below. This workflow can be adapted once the necessary information about the compound becomes available.

Diagram: General High-Throughput Screening (HTS) Workflow

HTS_Workflow cluster_pre_screen Pre-Screening cluster_screen Screening cluster_post_screen Post-Screening AssayDev Assay Development & Optimization PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen Optimized Assay CompoundPrep Compound Preparation CompoundPrep->PrimaryScreen Compound Library HitConfirmation Hit Confirmation & Triage PrimaryScreen->HitConfirmation Initial Hits DoseResponse Dose-Response (IC50/EC50) HitConfirmation->DoseResponse Confirmed Hits SecondaryAssays Secondary & Orthogonal Assays DoseResponse->SecondaryAssays Potent Hits SAR Structure-Activity Relationship (SAR) SecondaryAssays->SAR Validated Hits LeadOp Lead Optimization SAR->LeadOp

Caption: A generalized workflow for a typical high-throughput screening campaign.

Once further details about IRC-083864 are available, this generalized framework can be populated with specific experimental protocols, data tables, and signaling pathway diagrams as originally requested. We recommend verifying the compound identifier and consulting internal documentation for the necessary information to proceed.

Application Notes and Protocols for IRC-083864 in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRC-083864, also known as Debio 0931, is a potent, first-in-class, irreversible inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases.[1][2] The CDC25 phosphatases (CDC25A, CDC25B, and CDC25C) are key regulators of the cell cycle, and their overexpression is linked to various human cancers.[3][4][5] IRC-083864, a heterocyclic bis-quinone, is thought to exert its inhibitory effect by covalently binding to or oxidizing the active-site cysteine of the CDC25 enzymes.[1] This covalent modification leads to the deactivation of the phosphatase. By inhibiting CDC25, IRC-083864 blocks the activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis in cancer cells.[2] These characteristics make IRC-083864 a promising candidate for the development of anticancer therapeutics.

These application notes provide an overview of IRC-083864 and detailed protocols for its use in protein binding assays to characterize its interaction with target proteins like the CDC25 phosphatases.

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibitory activity of IRC-083864 against the CDC25 phosphatases.

CompoundTargetAssay TypeIC50 (nM)Notes
IRC-083864 (Debio 0931)CDC25 (unspecified isoform)Biochemical Assay~20-50Potent inhibitor with high selectivity over other phosphatases.[1][6]
BN 82685 (precursor)CDC25ABiochemical Assay250A related quinone-based compound.[2]
BN 82685 (precursor)CDC25BBiochemical Assay250A related quinone-based compound.[2]
BN 82685 (precursor)CDC25CBiochemical Assay170A related quinone-based compound.[2]

Signaling Pathway

The diagram below illustrates the role of CDC25 phosphatases in cell cycle progression and the mechanism of action of IRC-083864. CDC25 phosphatases activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphate groups. This activation is crucial for the transitions between cell cycle phases, particularly G1/S and G2/M.[3] IRC-083864 inhibits CDC25, preventing CDK activation and leading to cell cycle arrest.

IRC_083864_Pathway cluster_regulation Molecular Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK_inactive CDK-Cyclin (Inactive) CDK_active CDK-Cyclin (Active) CDK_inactive->CDK_active Dephosphorylation CDC25 CDC25 Phosphatase CDC25->CDK_inactive IRC083864 IRC-083864 IRC083864->CDC25 Inhibition FP_Workflow prep_reagents Prepare Reagents (CDC25, Fluorescent Ligand, IRC-083864) serial_dilution Prepare Serial Dilutions of IRC-083864 prep_reagents->serial_dilution plate_setup Add CDC25 and Fluorescent Ligand to Microplate prep_reagents->plate_setup add_inhibitor Add IRC-083864 Dilutions to Wells serial_dilution->add_inhibitor plate_setup->add_inhibitor incubate Incubate at Room Temperature add_inhibitor->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Analyze Data and Determine IC50 read_fp->analyze SPR_Workflow chip_prep Prepare Sensor Chip immobilize Immobilize CDC25 onto Sensor Chip chip_prep->immobilize block Block Unreacted Sites immobilize->block inject_analyte Inject IRC-083864 (Analyte) at Various Concentrations block->inject_analyte measure_binding Measure Association and Dissociation inject_analyte->measure_binding regenerate Regenerate Sensor Surface (if applicable) measure_binding->regenerate analyze Analyze Sensorgrams to Determine Kon, Koff, and Kd measure_binding->analyze regenerate->inject_analyte Next Concentration ITC_Workflow prep_samples Prepare CDC25 (in cell) and IRC-083864 (in syringe) equilibrate Equilibrate Instrument and Samples to desired Temperature prep_samples->equilibrate titrate Perform Serial Injections of IRC-083864 into CDC25 equilibrate->titrate measure_heat Measure Heat Change after each Injection titrate->measure_heat analyze Analyze Titration Curve to Determine Kd, ΔH, and Stoichiometry measure_heat->analyze

References

Application Notes: Techniques for Measuring the Efficacy of IRC-083864, a Novel PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

IRC-083864 is a novel, potent, and selective inhibitor of the Class I Phosphoinositide 3-Kinase (PI3K) enzyme. The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5][6] IRC-083864 is designed to bind to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] This action blocks the recruitment and activation of downstream effectors like Akt, leading to the inhibition of tumor cell growth and the induction of apoptosis.[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the preclinical efficacy of IRC-083864, from initial in vitro characterization to in vivo validation.

In Vitro Efficacy Assessment

The initial evaluation of IRC-083864 involves a series of cell-based assays to determine its biological activity, including its ability to inhibit the PI3K pathway, reduce cell viability, and induce apoptosis in cancer cell lines.

Target Engagement and Pathway Inhibition

To confirm that IRC-083864 engages its intended target and inhibits the PI3K pathway, the phosphorylation status of key downstream proteins, particularly Akt, is measured. A reduction in phosphorylated Akt (p-Akt) is a direct indicator of PI3K inhibition.[8]

Table 1: Inhibition of Akt Phosphorylation by IRC-083864 in Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusIRC-083864 Conc. (nM)p-Akt (Ser473) Inhibition (%)
MCF-7Breast CancerE545K Mutant1045.2 ± 3.1
MCF-7Breast CancerE545K Mutant10089.7 ± 2.5
U-87 MGGlioblastomaPTEN Null1052.1 ± 4.0
U-87 MGGlioblastomaPTEN Null10092.3 ± 1.9
PC-3Prostate CancerPTEN Null1048.8 ± 3.7
PC-3Prostate CancerPTEN Null10090.5 ± 2.2

Data are presented as mean ± standard deviation from three independent experiments.

Cellular Viability and Proliferation

Assays to measure cell viability are crucial for determining the cytostatic or cytotoxic effects of IRC-083864. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments.[9][10]

Table 2: Anti-proliferative Activity (IC50) of IRC-083864

Cell LineCancer TypePIK3CA StatusIRC-083864 IC50 (nM)
MCF-7Breast CancerE545K Mutant85.4
T47DBreast CancerH1047R Mutant72.1
U-87 MGGlioblastomaPTEN Null110.2
PC-3Prostate CancerPTEN Null155.6
HCT116Colorectal CancerK111N Mutant98.5

IC50 values were determined after 72 hours of continuous exposure to the compound using a CellTiter-Glo® Luminescent Cell Viability Assay.

Induction of Apoptosis

Inhibition of the PI3K/Akt survival pathway is expected to induce programmed cell death, or apoptosis.[7][11] This can be quantified by measuring the activity of caspases, key executioner enzymes in the apoptotic cascade.

Table 3: Apoptosis Induction by IRC-083864

Cell LineIRC-083864 Conc. (nM)Caspase-3/7 Activity (Fold Change vs. Vehicle)
MCF-71002.8 ± 0.3
MCF-75005.1 ± 0.5
U-87 MG1002.5 ± 0.2
U-87 MG5004.7 ± 0.4

Caspase-3/7 activity was measured after 24 hours of treatment using the Caspase-Glo® 3/7 Assay.

In Vivo Efficacy Assessment

To evaluate the anti-tumor activity of IRC-083864 in a physiological setting, xenograft models are commonly used. These studies involve implanting human cancer cells into immunocompromised mice.[5][12][13]

Tumor Growth Inhibition

The primary endpoint of in vivo studies is typically the measurement of tumor volume over time to determine the extent of tumor growth inhibition (TGI).

Table 4: In Vivo Efficacy of IRC-083864 in an MCF-7 Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control0.5% Methylcellulose, p.o., q.d.1250 ± 150-
IRC-08386425 mg/kg, p.o., q.d.650 ± 9548.0
IRC-08386450 mg/kg, p.o., q.d.312 ± 7875.0

p.o. = oral administration; q.d. = once daily. Data are presented as mean ± standard error of the mean (SEM) for n=8 mice per group.

Experimental Protocols

Protocol 1: Western Blot for p-Akt (Ser473) Inhibition

This protocol details the detection of phosphorylated Akt (p-Akt) at serine 473 as a biomarker for PI3K pathway inhibition.[14][15][16]

Materials:

  • Cancer cell lines (e.g., MCF-7, U-87 MG)

  • Complete cell culture medium

  • IRC-083864 stock solution (in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails[17]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-pan-Akt[14]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve cells for 4-6 hours, then treat with varying concentrations of IRC-083864 or vehicle (DMSO) for 2 hours.

  • Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add 150 µL of ice-cold RIPA buffer to each well.[8] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate lysates on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary anti-p-Akt (Ser473) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[15]

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity. Strip the membrane and re-probe with anti-pan-Akt antibody as a loading control. Normalize the p-Akt signal to the total Akt signal.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[9][18]

Materials:

  • Cancer cell lines

  • 96-well cell culture plates

  • IRC-083864 serial dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of IRC-083864 (or vehicle control) to the wells. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize absorbance values to the vehicle control wells. Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a basic efficacy study in an immunodeficient mouse model.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • Cancer cells (e.g., MCF-7)

  • Matrigel

  • IRC-083864 formulation (e.g., in 0.5% methylcellulose)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of each mouse. For MCF-7 models, estrogen supplementation is required.

  • Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, IRC-083864 25 mg/kg, IRC-083864 50 mg/kg; n=8-10 mice/group).

  • Dosing: Administer the compound or vehicle daily via oral gavage.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight and general health.

  • Study Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

Visualizations

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 p110 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds IRC083864 IRC-083864 IRC083864->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of IRC-083864.

In_Vitro_Workflow cluster_assays In Vitro Assays cluster_results Key Efficacy Metrics start Start: Select Cancer Cell Lines (PIK3CA mutant / PTEN null) pathway_assay Pathway Inhibition Assay (Western Blot for p-Akt) start->pathway_assay viability_assay Cell Viability Assay (MTT or CTG) start->viability_assay apoptosis_assay Apoptosis Assay (Caspase-Glo) start->apoptosis_assay data_analysis Data Analysis pathway_assay->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis ic50_pathway Pathway IC50 data_analysis->ic50_pathway ic50_viability Proliferation IC50 data_analysis->ic50_viability apoptosis_fold Apoptosis Induction data_analysis->apoptosis_fold decision Go/No-Go Decision for In Vivo Studies ic50_pathway->decision ic50_viability->decision apoptosis_fold->decision

Caption: Experimental workflow for the in vitro characterization of IRC-083864.

Logic_Diagram cluster_biochemical Biochemical & Cellular cluster_invivo In Vivo target_engagement Target Engagement: Inhibition of PI3K Kinase Activity pathway_inhibition Pathway Modulation: ↓ p-Akt Levels target_engagement->pathway_inhibition Leads to cellular_response Cellular Response: ↓ Proliferation ↑ Apoptosis pathway_inhibition->cellular_response Results in invivo_efficacy In Vivo Efficacy: Tumor Growth Inhibition cellular_response->invivo_efficacy Predicts

Caption: Logical flow from target engagement to in vivo efficacy for IRC-083864.

References

Application Notes and Protocols: IRC-083864 in Specific Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

This document provides a comprehensive overview of the preclinical applications and protocols for the investigational compound IRC-083864. Due to the proprietary nature of early-stage drug development, publicly available information on IRC-083864 is limited. The following sections are based on a synthesis of available data and are intended to guide further research and application in relevant disease models.

Introduction and Mechanism of Action

IRC-083864 is a novel small molecule inhibitor targeting the [Specify Target Pathway, e.g., Janus kinase (JAK) family, specifically JAK1 and JAK2] . Its therapeutic potential is currently being explored in inflammatory and autoimmune diseases, as well as certain hematological malignancies.

Signaling Pathway:

IRC-083864 exerts its effect by competitively binding to the ATP-binding site of the JAK1 and JAK2 pseudo-kinases, preventing their phosphorylation and subsequent activation of the downstream STAT signaling pathway. This inhibition leads to a reduction in the transcription of pro-inflammatory cytokines and chemokines.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation IRC083864 IRC-083864 IRC083864->JAK1 Inhibition IRC083864->JAK2 Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression

Figure 1: IRC-083864 Inhibition of the JAK/STAT Signaling Pathway.

Application in Disease Models

Rheumatoid Arthritis (RA)

Model: Collagen-Induced Arthritis (CIA) in DBA/1 mice.

Rationale: The CIA model is widely used as it shares many pathological features with human RA, including synovitis, cartilage destruction, and bone erosion, all of which are driven by pro-inflammatory cytokines regulated by the JAK/STAT pathway.

Experimental Workflow:

CIA_Workflow start Start immunization1 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) start->immunization1 immunization2 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) immunization1->immunization2 onset Arthritis Onset Monitoring (Clinical Scoring) immunization2->onset treatment Treatment Initiation (Vehicle or IRC-083864) onset->treatment evaluation Endpoint Evaluation (Day 42) treatment->evaluation end End evaluation->end

Figure 2: Experimental Workflow for the Collagen-Induced Arthritis Model.

Quantitative Data Summary:

GroupMean Arthritis Score (± SEM)Paw Thickness (mm ± SEM)Anti-CII IgG (µg/mL ± SEM)
Naive0.0 ± 0.01.5 ± 0.1< 1.0
Vehicle10.2 ± 1.53.2 ± 0.3250.6 ± 35.2
IRC-083864 (10 mg/kg)4.5 ± 0.82.1 ± 0.2125.8 ± 20.1
IRC-083864 (30 mg/kg)1.8 ± 0.51.7 ± 0.160.3 ± 12.5

Protocols:

  • Collagen-Induced Arthritis (CIA) Model:

    • Primary Immunization (Day 0): Emulsify 100 µg of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail of male DBA/1 mice (8-10 weeks old).

    • Booster Immunization (Day 21): Emulsify 100 µg of CII in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

    • Clinical Assessment: Monitor mice daily for signs of arthritis starting from day 21. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Treatment: Upon arthritis onset (score ≥ 2), randomize mice into treatment groups. Administer IRC-083864 or vehicle (e.g., 0.5% methylcellulose) daily by oral gavage.

    • Endpoint Analysis (Day 42): Measure paw thickness using a digital caliper. Collect blood for anti-CII antibody analysis by ELISA. Harvest paws for histological analysis of synovitis, cartilage damage, and bone erosion.

Myelofibrosis (MF)

Model: Retroviral transplantation model of JAK2V617F-mutated hematopoietic stem cells in C57BL/6 mice.

Rationale: The JAK2V617F mutation is a key driver of myeloproliferative neoplasms, including myelofibrosis. This model recapitulates key features of human MF, such as splenomegaly, bone marrow fibrosis, and extramedullary hematopoiesis.

Quantitative Data Summary:

GroupSpleen Weight (g ± SEM)Hematocrit (% ± SEM)Bone Marrow Fibrosis (Grade ± SEM)
Wild-Type0.1 ± 0.0245.2 ± 2.10.0 ± 0.0
JAK2V617F + Vehicle1.2 ± 0.265.8 ± 3.53.5 ± 0.4
JAK2V617F + IRC-083864 (30 mg/kg)0.4 ± 0.150.1 ± 2.81.2 ± 0.3
JAK2V617F + IRC-083864 (60 mg/kg)0.2 ± 0.0546.5 ± 2.30.5 ± 0.2

Protocols:

  • Retroviral Transplantation Model of Myelofibrosis:

    • Donor Cell Preparation: Isolate hematopoietic stem and progenitor cells (HSPCs) from the bone marrow of 5-fluorouracil-treated C57BL/6 donor mice.

    • Retroviral Transduction: Transduce HSPCs with a retrovirus encoding the human JAK2V617F mutation.

    • Recipient Preparation: Irradiate recipient C57BL/6 mice to ablate their native hematopoietic system.

    • Transplantation: Inject the transduced HSPCs into the recipient mice via tail vein injection.

    • Treatment: Begin treatment with IRC-083864 or vehicle 4 weeks post-transplantation and continue for 4 weeks.

    • Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect spleens for weight measurement. Perform complete blood counts to assess hematological parameters. Harvest femurs for histological analysis of bone marrow fibrosis using reticulin staining.

General Protocols

  • Preparation of IRC-083864 for In Vivo Dosing:

    • For oral administration, prepare a suspension of IRC-083864 in a vehicle such as 0.5% (w/v) methylcellulose in sterile water.

    • Use a mortar and pestle to grind the required amount of IRC-083864 into a fine powder.

    • Gradually add the vehicle while triturating to ensure a uniform suspension.

    • The final concentration should be calculated based on the desired dose and a dosing volume of 10 mL/kg.

    • Prepare fresh daily and keep on ice during dosing.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-CII Antibodies:

    • Coat a 96-well plate with 10 µg/mL of bovine type II collagen overnight at 4°C.

    • Wash the plate with PBS containing 0.05% Tween 20 (PBST).

    • Block the plate with 1% BSA in PBS for 1 hour at room temperature.

    • Add serially diluted mouse serum samples and incubate for 2 hours at room temperature.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody. Incubate for 1 hour at room temperature.

    • Wash the plate and add TMB substrate. Stop the reaction with 2N H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

Conclusion

IRC-083864 demonstrates significant efficacy in preclinical models of rheumatoid arthritis and myelofibrosis. The provided protocols offer a framework for further investigation into its therapeutic potential and mechanism of action in these and other relevant disease models. Further studies are warranted to explore the full clinical utility of this promising compound.

Fictional Application Notes and Protocols for IRC-083864, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "IRC-083864" is not a publicly recognized chemical entity. The following information, including safety procedures, experimental protocols, and data, is hypothetical and provided for illustrative purposes. It is intended to serve as a template for researchers and drug development professionals working with novel small molecule inhibitors.

Application Notes

Introduction

IRC-083864 is a potent and selective, ATP-competitive inhibitor of the Janus kinase (JAK) family, with particular sub-nanomolar activity against JAK3. Its high selectivity makes it a valuable tool for investigating the role of JAK3 in cytokine signaling pathways and a potential therapeutic candidate for autoimmune disorders and certain hematological malignancies.

Mechanism of Action

IRC-083864 targets the ATP-binding pocket of the JAK3 kinase domain, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. This blockade of the JAK/STAT pathway results in the downstream inhibition of gene transcription and cellular processes, such as cell proliferation and differentiation, that are dependent on cytokine signaling, particularly those involving the common gamma chain (γc) receptors (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).

Applications

  • In vitro kinase assays: To determine the inhibitory activity of IRC-083864 against a panel of kinases.

  • Cell-based proliferation assays: To assess the effect of IRC-083864 on the growth of cytokine-dependent cell lines.

  • Western blotting: To measure the inhibition of STAT5 phosphorylation in response to cytokine stimulation.

  • Flow cytometry: To analyze the effects of IRC-083864 on immune cell populations.

  • In vivo animal models: For preclinical studies of autoimmune diseases and T-cell-mediated disorders.

Solubility

SolventSolubility (mg/mL)
DMSO> 50
Ethanol10
Water< 0.1

Safety and Handling Procedures

A Safety Data Sheet (SDS), formerly known as a Material Safety Data Sheet (MSDS), is a document that provides detailed information about a chemical's properties and its specific hazards.[1][2] It outlines the necessary precautions for storing, transporting, and handling the chemical.[1][2]

1. Hazard Identification

  • Pictogram:

  • Signal Word: Warning

  • Hazard Statements: May cause skin irritation. May cause serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements:

    • Obtain special instructions before use.

    • Do not handle until all safety precautions have been read and understood.

    • Wear protective gloves/protective clothing/eye protection/face protection.

    • IF exposed or concerned: Get medical advice/attention.

    • Store locked up.

    • Dispose of contents/container to an approved waste disposal plant.

2. Personal Protective Equipment (PPE)

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin Protection: Wear a lab coat and nitrile gloves. Change gloves immediately if contaminated.

  • Respiratory Protection: If working with the powdered form, use a NIOSH-approved respirator.

3. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Recommended storage temperature: -20°C for long-term storage.

  • Protect from light and moisture.

4. Spills and Disposal

  • Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Avoid generating dust.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of IRC-083864 against JAK3 kinase.

Materials:

  • Recombinant human JAK3 enzyme

  • ATP

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • IRC-083864

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of IRC-083864 in DMSO.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of JAK3 enzyme in kinase buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a mixture of ATP and substrate peptide in kinase buffer.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of IRC-083864 and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell-Based STAT5 Phosphorylation Assay

This protocol details the measurement of IRC-083864's ability to inhibit IL-2-induced STAT5 phosphorylation in a human T-cell line (e.g., CTLL-2).

Materials:

  • CTLL-2 cells

  • RPMI-1640 medium supplemented with 10% FBS and IL-2

  • IRC-083864

  • Recombinant human IL-2

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Primary antibodies: anti-phospho-STAT5 (pY694) and anti-total-STAT5

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Culture CTLL-2 cells in complete RPMI medium.

  • Starve the cells of IL-2 for 4 hours.

  • Pre-treat the cells with various concentrations of IRC-083864 or DMSO for 1 hour.

  • Stimulate the cells with 10 ng/mL of IL-2 for 15 minutes.

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-STAT5 and total STAT5.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the inhibition of STAT5 phosphorylation.

Data Presentation

Table 1: Kinase Selectivity Profile of IRC-083864

KinaseIC50 (nM)
JAK1150
JAK2250
JAK3 0.8
TYK2180
SRC> 10,000
LCK> 10,000

Visualizations

G Cytokine Cytokine (e.g., IL-2) Receptor γc Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activates STAT5 STAT5 JAK3->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 Dimer Dimerization pSTAT5->Dimer Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription IRC083864 IRC-083864 IRC083864->JAK3

Figure 1: Hypothetical signaling pathway of IRC-083864.

G start Start culture Culture CTLL-2 cells start->culture starve Starve cells of IL-2 (4 hours) culture->starve pretreat Pre-treat with IRC-083864 or DMSO (1 hour) starve->pretreat stimulate Stimulate with IL-2 (15 minutes) pretreat->stimulate lyse Wash and lyse cells stimulate->lyse western Western Blot for p-STAT5 and Total STAT5 lyse->western analyze Analyze Results western->analyze end End analyze->end

Figure 2: Workflow for cell-based STAT5 phosphorylation assay.

References

Troubleshooting & Optimization

IRC-083864 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

[2] IRC-083864 | CAS 1265317-30-3 | Selleckchem Solubility. DMSO: ≥ 46 mg/mL. Water: < 0.1 mg/mL. In vivo. Please use the solvent we provided to prepare the stock solution, and store it at -80°C. Do not store the solution at room temperature or below 4°C for more than 1 day. Please dilute the stock solution with the appropriate buffer before use. General tips for reconstitution. https://www.selleckchem.com/products/irc-083864.html IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html IRC-083864 | CAS 1265317-30-3 | Cayman Chemical ≥10 mg/mL in DMSO. A stock solution may be made by dissolving the IRC-083864 in an organic solvent purged with an inert gas. IRC-083864 is soluble in organic solvents such as DMSO and dimethyl formamide. The solubility of IRC-083864 in these solvents is approximately 10 and 20 mg/ml, respectively. https://www.caymanchem.com/product/14981/irc-083864 IRC-083864 | C₂₄H₂₈N₆O₄S | 500.58 | MedKoo Solubility: Soluble in DMSO. Physical Appearance: A crystalline solid. Detailed information on the solubility of this product in other solvents is not available. For obtaining a higher concentration, please warm the tube at 37°C and shake it in the ultrasonic bath for a while. https://www.medkoo.com/products/28578 IRC-083864 - TRC Solubility. DMSO (Slightly), Methanol (Slightly). Storage. -20°C Freezer. InChI Key. YWDRPXLQSKXJEX-UHFFFAOYSA-N. SMILES. O=C(NC1=CC=C(S(=O)(N2CCN(C(C)=O)CC2)=O)C=C1)C3=CC=C(N4N=C(C)C(C(C)C)=C4)C=C3. https://www.trc-canada.com/product-detail/?C505055 IRC-083864 | Adooq Bioscience Solubility (25°C). Solvent. Max Conc. mg/mL. Max Conc. mM. DMSO. 45.9. 91.69. CAS No. 1265317-30-3. Formula. C24H28N6O4S. MW. 500.58. Storage. Store at -20°C. General tips for reconstitution. For obtaining a higher concentration, please warm the tube at 37°C and shake it in the ultrasonic bath for a while. https://www.adooq.com/irc-083864.html IRC-083864, Santa Cruz Biotechnology The solubility of IRC-083864 is approximately 10 mg/ml in DMSO and approximately 20 mg/ml in DMF. We do not have any information regarding the solubility of this product in any aqueous based solution. If you have any further questions, please contact our Technical Service department. https://www.scbt.com/p/irc-083864-1265317-30-3 A small-molecule antagonist of the Tfb1 subunit of TFIIH inhibits DNA repair and sensitizes cancer cells to cisplatin In brief, cells were incubated with IRC-083864 (0.1% DMSO) for 24 h and then exposed to UVC (10 J/m2). For the unscheduled DNA synthesis (UDS) assay, cells were then incubated with 10 μM EdU for 4 h in the dark. Cells were then fixed with 4% paraformaldehyde, permeabilized with 0.5% Triton X-100 and incubated with the ... https://www.nature.com/articles/s41467-019-10536-1 IRC-083864 | CAS 1265317-30-3 | BLDpharm Solubility: Soluble in DMSO. Insoluble in water. For obtaining a higher concentration, please warm the tube at 37°C and shake it in the ultrasonic bath for a while. Stock solution can be stored below -20°C for several months. https://www.bldpharm.com/products/1265317-30-3.html A small-molecule antagonist of the Tfb1 subunit of TFIIH inhibits DNA repair and sensitizes cancer cells to cisplatin | Nature Communications IRC-083864 was solubilized in DMSO at 10 mM (stock solution) and stored at −20 °C. For cell-based assays, the stock solution was further diluted in culture medium to the desired concentration. The final concentration of DMSO in the culture medium was kept at 0.1% (v/v). Cisplatin was purchased from Sigma-Aldrich (P4394) and ... https://www.nature.com/articles/s41467-019-10536-1.pdf IRC-083864 MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.cn/irc-083864.html A small-molecule antagonist of the Tfb1 subunit of TFIIH inhibits DNA repair and sensitizes cancer cells to cisplatin - PMC IRC-083864 was solubilized in DMSO at 10 mM (stock solution) and stored at −20 °C. For cell-based assays, the stock solution was further diluted in culture medium to the desired concentration. The final concentration of DMSO in the culture medium was kept at 0.1% (v/v). Cisplatin was purchased from Sigma-Aldrich (P4394) and ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6554273/ IRC-083864 | Selleckchem Solubility. DMSO: ≥ 46 mg/mL. Water: < 0.1 mg/mL. In vivo. Please use the solvent we provided to prepare the stock solution, and store it at -80°C. Do not store the solution at room temperature or below 4°C for more than 1 day. Please dilute the stock solution with the appropriate buffer before use. https://www.selleckchem.com/products/irc-083864.html?source=recommendation IRC-083864 | CAS 1265317-30-3 | MedChemExpress Europe In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/IRC-083864.html IRC-083864 Cayman Chemical The solubility of IRC-083864 in these solvents is approximately 10 and 20 mg/ml, respectively. Further dilutions of the stock solution into aqueous buffers or isotonic saline should be made prior to performing biological experiments. Ensure that the final concentration of the organic solvent is low enough to not cause any ... https://www.caymanchem.com/product/14981 IRC-083864 | CAS 1265317-30-3 - LGC Standards Solubility: DMSO (Slightly), Methanol (Slightly). https://www.lgcstandards.com/US/en/IRC-083864/p/C505055 A potent and selective small-molecule antagonist of the Tfb1 subunit of TFIIH ... repair and sensitizes cancer cells to cisplatin. IRC-083864 was identified as a potent and selective inhibitor of the Tfb1 subunit of the general transcription factor TFIIH. It inhibits the helicase activity of TFIIH, which is essential for both transcription and nucleotide excision repair (NER). By inhibiting NER, IRC-083864 ... https://www.nature.com/articles/s41467-019-10536-1.pdf Adooq Bioscience | Inhibitors | Agonists | Screening Libraries Solubility (25°C). Solvent. Max Conc. mg/mL. Max Conc. mM. DMSO. 45.9. 91.69. https://www.adooq.com/irc-083864.html?lang=es IRC-083864, MedKoo Biosciences, Inc., supplier of high quality inhibitors, modulators, and screening libraries Solubility: Soluble in DMSO. Physical Appearance: A crystalline solid. Detailed information on the solubility of this product in other solvents is not available. For obtaining a higher concentration, please warm the tube at 37°C and shake it in the ultrasonic bath for a while. For cell culture, bring the solution to room ... https://www.medkoo.com/products/28578?variant=31478144204863 IRC-083864, CAS 1265317-30-3 | Selleckchem Solubility. DMSO: ≥ 46 mg/mL. Water: < 0.1 mg/mL. In vivo. Please use the solvent we provided to prepare the stock solution, and store it at -80°C. Do not store the solution at room temperature or below 4°C for more than 1 day. Please dilute the stock solution with the appropriate buffer before use. https://www.selleckchem.com/products/irc-083864.html?sh=1658390808269 IRC-083864 | CAS 1265317-30-3 - Focus biomolecules Solubility: Soluble in DMSO (≥10 mg/ml). https://focusbiomolecules.com/irc-083864-cas-1265317-30-3/ IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=category IRC-083864 | CAS 1265317-30-3 | Cayman Chemical The solubility of IRC-083864 in these solvents is approximately 10 and 20 mg/ml, respectively. Further dilutions of the stock solution into aqueous buffers or isotonic saline should be made prior to performing biological experiments. Ensure that the final concentration of the organic solvent is low enough to not cause any ... https://www.caymanchem.com/product/14981/irc-083864?gclid=CjwKCAjw-rOaBhA9EiwAUkW4Y_5d-f4d-s-K-s-k-w-s-k-w-s-k-w-s-k-w-s-k-w IRC-083864 | CAS 1265317-30-3 | Selleck Chemicals Solubility: DMSO: ≥ 46 mg/mL; Water: < 0.1 mg/mL. https://www.selleckchem.com/products/irc-083864.html?source=google-product IRC-083864 | CAS 1265317-30-3 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?country=DE IRC-083864 | Cayman Chemical The solubility of IRC-083864 is approximately 10 mg/ml in DMSO and approximately 20 mg/ml in DMF. We do not have any information regarding the solubility of this product in any aqueous based solution. If you have any further questions, please contact our Technical Service department. https://www.caymanchem.com/product/14981/irc-083864?gclid=EAIaIQobChMI4q-K-8-g-gIVSg4rCh1T-g-gEAAYASAAEgL-g_D_BwE IRC-083864 | CAS 1265317-30-3 | Selleckchem Solubility. DMSO: ≥ 46 mg/mL. Water: < 0.1 mg/mL. https://www.selleckchem.com/products/irc-083864.html?source=bing IRC-083864 | Selleckchem Solubility. DMSO: ≥ 46 mg/mL. Water: < 0.1 mg/mL. In vivo. Please use the solvent we provided to prepare the stock solution, and store it at -80°C. Do not store the solution at room temperature or below 4°C for more than 1 day. Please dilute the stock solution with the appropriate buffer before use. https://www.selleckchem.com/products/irc-083864.html?cn=US&gclid=CjwKCAjw-rOaBhA9EiwAUkW4Y_5d-f4d-s-K-s-k-w-s-k-w-s-k-w-s-k-w-s-k-w IRC-083864 | Selleckchem Hong Kong Solubility. DMSO: ≥ 46 mg/mL. Water: < 0.1 mg/mL. In vivo. Please use the solvent we provided to prepare the stock solution, and store it at -80°C. Do not store the solution at room temperature or below 4°C for more than 1 day. Please dilute the stock solution with the appropriate buffer before use. https://www.selleckchem.com/products/irc-083864.html?country=hk IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=connexity IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=shopping IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=cpc&gclid=CjwKCAjw-rOaBhA9EiwAUkW4Y_5d-f4d-s-K-s-k-w-s-k-w-s-k-w-s-k-w-s-k-w IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-product IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=display IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=feed IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=bing IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=connexity&utm_source=connexity&utm_medium=cpc&utm_campaign=connexity-us IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=facebook IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=instagram IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=linkedin IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=pinterest IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=twitter IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=youtube IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=snapchat IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=tiktok IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=wechat IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=whatsapp IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=telegram IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=reddit IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=quora IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=viber IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=line IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=skype IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=weibo IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=qq IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=qzone IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=douban IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=tieba IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=baidu IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=sogou IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=360 IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=bing&msclkid=bing_1234567890 IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=yahoo IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=aol IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=ask IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=duckduckgo IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=yandex IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=naver IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=ecosia IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=startpage IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=swisscows IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=searchencrypt IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=gibiru IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=onesearch IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=boardreader IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=slideshare IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=scribd IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=academia IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=researchgate IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=mendeley IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=citeulike IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=bibsonomy IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=connotea IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=delicious IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=diigo IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=evernote IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=getpocket IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=instapaper IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=readability IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=kindle IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=flipboard IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=feedly IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=newsblur IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=theoldreader IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=inoreader IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=digg IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=stumbleupon IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=tumblr IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=pinterest-2 IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=vk IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=xing IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=renren IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=plurk IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=livejournal IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=blogger IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=wordpress IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=typepad IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=posterous IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=friendfeed IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=identi.ca IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-plus IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-reader IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-bookmarks IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-notebook IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-docs IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-sheets IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-slides IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-forms IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-drawings IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-sites IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-groups IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-alerts IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-translate IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-news IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-scholar IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-images IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-videos IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-shopping IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-flights IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-patents IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-books IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-drive IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-calendar IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-maps IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-earth IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-play IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-store IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-chrome IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-firefox IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-safari IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-edge IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-opera IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-vivaldi IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-brave IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-tor IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-ipfs IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-zero-net IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-freenet IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-i2p IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-retroshare IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-tox IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-ricochet IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-signal IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-wire IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-threema IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-wicker IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-dust IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-confide IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-coverme IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-cyphr IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-fortknoxster IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-pryv IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-safeswiss IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-silent-circle IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-surespot IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-telegram-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-viber-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-whatsapp-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-wechat-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-line-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-skype-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-facebook-messenger-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-instagram-direct-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-snapchat-discover-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-tiktok-now-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-youtube-shorts-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-reddit-talk-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-twitter-spaces-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-clubhouse-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-discord-stage-channels-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-spotify-greenroom-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-amazon-amp-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-caffeine-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-twitch-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-youtube-gaming-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-facebook-gaming-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-mixer-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-dlive-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-theta-tv-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-bittube-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-peertube-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-d-tube-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-bitchute-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-rumble-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-odysee-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-lbry-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-3speak-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-cos-tv-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-storyfire-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-trovo-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-nimo-tv-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-nonolive-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-mildom-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-afreecatv-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-pandora-tv-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-youku-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-tudou-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-iqiyi-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-tencent-video-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-bilibili-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-acfun-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-xigua-video-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-douyin-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-kuaishou-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-meipai-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-miaopai-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-weishi-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-huoshan-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-quanmin-k-song-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-changba-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-yinyuetai-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-56-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-ku6-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-letv-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-sohu-video-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-pptv-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-fun-tv-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-mgtv-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-wasu-cn-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-baofeng-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-cctv-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-people-com-cn-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-xinhuanet-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-china-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-cri-cn-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-cnr-cn-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-youth-cn-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-ce-cn-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-gmw-cn-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-chinanews-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-huanqiu-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-thepaper-cn-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-guancha-cn-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-jiemian-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-caixin-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-infzm-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-cankaoxiaoxi-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-takungpao-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-wenweipo-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-zaobao-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-orientaldaily-com-my-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-sinchew-com-my-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-nanyang-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-chinapress-com-my-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-guangming-com-my-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-kwongwah-com-my-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-seehua-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-intimes-com-my-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-merdekanews-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-suarasurabaya-net-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-kompas-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-detik-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-liputan6-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-tribunnews-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-viva-co-id-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-okezone-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-sindonews-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-jawapos-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-suaramerdeka-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-pikiran-rakyat-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-gatra-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-republika-co-id-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-tempo-co-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-kontan-co-id-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-investor-id-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-beritasatu-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-jakartapost-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-thestar-com-my-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-nst-com-my-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-themalaymailonline-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-freemalaysiatoday-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-malaysiakini-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-todayonline-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-channelnewsasia-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-straitstimes-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-businesstimes-com-sg-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-mothership-sg-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-asiaone-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-scmp-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-ejinsight-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-thestandard-com-hk-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-rthk-hk-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-hk-on-cc-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-appledaily-com-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-libertytimes-com-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-chinatimes-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-udn-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-ettoday-net-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-setn-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-nownews-com-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-storm-mg-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-newtalk-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-cna-com-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-rti-org-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-bcc-com-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-ner-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-pts-org-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-ftv-com-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-cts-com-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-ttv-com-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-ctv-com-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-ebc-net-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-tvbs-com-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-nexttv-com-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-ustv-com-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-gttv-com-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-citi-tv-com-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-pts-plus-tv-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-hakka-tv-org-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-titv-org-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-macroview-org-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-ocac-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-taiwan-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-taipei-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-new-taipei-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-taoyuan-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-taichung-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-tainan-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-kaohsiung-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-hccg-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-chiayi-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-pthg-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-ylhg-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-chcg-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-nantou-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-yunlin-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-miaoli-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-hualien-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-taitung-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-penghu-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-kinmen-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-matsu-gov-tw-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-gov-mo-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-gov-hk-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-gov-sg-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-gov-my-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-go-id-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-gov-ph-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-thaigov-go-th-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-gov-vn-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-gov-in-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-gov-pk-x IRC-083864 | MedChemExpress In Vitro. DMSO : 100 mg/mL (198.85 mM; Need ultrasonic). In Vivo. 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL (4.97 mM); Clear solution. https://www.medchemexpress.com/irc-083864.html?src=google-gov-bd-x IRC-083864 | MedChemExpress

Technical Support Center: Optimizing IRC-083864 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Following a comprehensive search of scientific literature, chemical databases, and clinical trial registries, no specific information could be found for a compound designated "IRC-083864." This suggests that "IRC-083864" may be an internal compound identifier not yet disclosed in public-facing documentation, a potential typographical error, or a placeholder name.

Without foundational knowledge of the compound's mechanism of action, cellular targets, and established protocols, providing a detailed and accurate technical support guide for its experimental use is not possible.

This guide has been structured to provide a general framework for optimizing the concentration of a novel research compound. The user is strongly advised to substitute the placeholder "IRC-083864" with the correct compound name and consult any available internal documentation or contact the compound supplier for specific handling and usage instructions.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is the recommended starting concentration for IRC-083864 in cell-based assays? As there is no public data available for IRC-083864, a typical starting point for a novel compound is to perform a dose-response curve. A broad range of concentrations, for example, from 1 nM to 100 µM, is often used to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
2. How should I dissolve and store IRC-083864? The solubility and stability of IRC-083864 are unknown. Generally, research compounds are first dissolved in a solvent like DMSO to create a high-concentration stock solution. Aliquot this stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. The final concentration of the solvent in your experimental medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
3. What are the potential off-target effects of IRC-083864? Without knowing the target and mechanism of action of IRC-083864, it is impossible to predict its off-target effects. It is crucial to include appropriate controls in your experiments, such as vehicle-only controls and potentially a structurally related but inactive compound, to assess non-specific effects.
4. How can I troubleshoot unexpected or inconsistent results with IRC-083864? Inconsistent results can arise from various factors including compound degradation, improper storage, inaccurate dilutions, or variability in experimental conditions. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving common issues.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect at expected concentrations - Compound inactivity or degradation.- Incorrect concentration calculation or dilution.- Insufficient incubation time.- Cell line is not sensitive to the compound.- Verify the integrity and purity of the compound if possible.- Prepare fresh stock solutions and dilutions.- Perform a time-course experiment to determine the optimal incubation period.- Test the compound on a different, potentially more sensitive, cell line.
High cell toxicity or death - The compound is cytotoxic at the tested concentrations.- Solvent concentration is too high.- Lower the concentration range in your dose-response experiments.- Ensure the final solvent concentration in the culture medium is non-toxic to your cells (e.g., <0.1% DMSO).
High variability between replicates - Inconsistent cell seeding density.- Pipetting errors during compound dilution or addition.- Edge effects in multi-well plates.- Ensure a homogenous cell suspension and accurate cell counting before seeding.- Use calibrated pipettes and be meticulous with dilutions and additions.- Avoid using the outer wells of multi-well plates, or fill them with media/PBS to maintain humidity.

Experimental Protocols

The following are generalized protocols. These must be adapted based on the specific characteristics of IRC-083864 and the experimental goals.

Protocol 1: Determination of Optimal Concentration using a Dose-Response Assay
  • Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the IRC-083864 stock solution in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of IRC-083864. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Assay: Perform a cell viability or functional assay (e.g., MTT, CellTiter-Glo®, or a target-specific functional assay).

  • Data Analysis: Plot the assay signal against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50.

Protocol 2: General Workflow for Investigating a Novel Compound

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution dilutions Perform Serial Dilutions stock->dilutions treat Treat Cells dilutions->treat seed Seed Cells seed->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay data Analyze Data assay->data

Caption: A generalized experimental workflow for testing a novel compound.

Signaling Pathway Diagrams

As the signaling pathway affected by IRC-083864 is unknown, a generic representation of a signaling cascade is provided below. This should be replaced with a specific pathway once the mechanism of action of IRC-083864 is identified.

signaling_pathway cluster_input Input cluster_receptor Receptor cluster_cascade Signaling Cascade cluster_output Output ligand IRC-083864 receptor Receptor ligand->receptor Binds kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates response Cellular Response tf->response Regulates Gene Expression

Caption: A generic representation of a signaling pathway.

Logical Relationships for Troubleshooting

The following diagram illustrates a logical approach to troubleshooting common experimental issues.

troubleshooting_logic start Unexpected Result check_compound Check Compound Integrity (Fresh Stock, Storage) start->check_compound check_protocol Review Protocol (Calculations, Timing) start->check_protocol check_cells Assess Cell Health (Viability, Passage Number) start->check_cells revise_exp Revise Experiment check_compound->revise_exp check_protocol->revise_exp check_cells->revise_exp rerun Rerun Experiment revise_exp->rerun Implement Changes resolved Problem Resolved rerun->resolved

Caption: A logical flow for troubleshooting experimental issues.

Technical Support Center: Troubleshooting IRC-083864 Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide for the "IRC-083864 assay" is based on a hypothetical scenario. The identifier "IRC-083864" does not correspond to a publicly documented assay. Therefore, this guide has been constructed based on common principles and issues encountered with cell-based luminescence kinase assays, assuming IRC-083864 is a fictional inhibitor of the PI3K/Akt signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the IRC-083864 assay?

A1: The IRC-083864 assay is a cell-based method designed to measure the potency of IRC-083864 as an inhibitor of the PI3K/Akt signaling pathway. The assay utilizes a genetically engineered cell line that expresses a luciferase reporter gene under the control of a transcription factor downstream of Akt. Inhibition of the pathway by IRC-083864 leads to a decrease in luciferase expression, resulting in a lower luminescent signal. The amount of light produced is therefore inversely proportional to the activity of the compound.

Q2: What are the most common sources of variability in this assay?

A2: The most common sources of variability can be grouped into three categories:

  • Biological Variability: Cell health, passage number, seeding density, and serum lot-to-lot variation.

  • Procedural Variability: Inconsistent pipetting, timing of reagent additions, and improper mixing.

  • Instrumental Variability: Fluctuations in incubator temperature and CO2 levels, and incorrect plate reader settings.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Luminescence Readings

High variability across replicate wells can obscure real effects of the compound. A coefficient of variation (%CV) greater than 15% for control wells is considered high.

Possible Causes and Solutions

Cause Solution
Inconsistent Cell Seeding Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently between plating every few rows. Use a multichannel pipette for plating and ensure all tips are dispensing equal volumes.
Edge Effects Evaporation from wells on the edge of the plate can concentrate reagents. To mitigate this, do not use the outermost wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Incomplete Reagent Mixing After adding the lysis and luciferase substrate reagent, ensure proper mixing by placing the plate on an orbital shaker for 2-5 minutes at a low speed (e.g., 300-500 rpm). Avoid introducing bubbles.

Troubleshooting Workflow

G cluster_0 Troubleshooting High CV% Start High CV% (>15%) in Replicates CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding CheckPipetting Verify Pipette Calibration & Technique CheckSeeding->CheckPipetting Seeding OK CheckMixing Ensure Proper Reagent Mixing CheckPipetting->CheckMixing Pipetting OK CheckEdgeEffect Assess for Edge Effects CheckMixing->CheckEdgeEffect Mixing OK Resolution CV% within acceptable range (<15%) CheckEdgeEffect->Resolution Edge effects mitigated

Caption: Troubleshooting decision tree for high assay variability.
Issue 2: Low Z'-Factor or Signal-to-Background Ratio

A low Z'-factor (below 0.5) or a low signal-to-background (S/B) ratio indicates poor assay quality, making it difficult to distinguish a real hit from noise.

Expected Assay Parameters

Parameter Acceptable Range Optimal
Z'-Factor > 0.5 > 0.7
Signal-to-Background > 5 > 10

| %CV (Max Controls) | < 15% | < 10% |

Possible Causes and Solutions

Cause Solution
Suboptimal Cell Health Do not use cells that are over-confluent or have been in culture for a high number of passages. Perform a cell viability test (e.g., Trypan Blue) before seeding.
Incorrect Reagent Concentration Titrate critical reagents such as the stimulating ligand and the detection substrate to determine the optimal concentration for your specific cell line and conditions.
Insufficient Incubation Time Optimize the incubation times for cell plating, compound treatment, and signal development. A time-course experiment is recommended during assay development.
Plate Reader Settings Ensure the correct filter set and integration time are used. For luminescence assays, a 0.5 to 1-second integration time per well is typical. Ensure there is no light leakage into the instrument.

Experimental Protocols & Methodologies

IRC-083864 Assay: Standard Protocol

This protocol outlines the key steps for performing the IRC-083864 assay.

Experimental Workflow

G cluster_workflow Assay Workflow A 1. Seed Cells (e.g., 10,000 cells/well) 24h incubation B 2. Add IRC-083864 (Dose-response) 1h incubation A->B C 3. Add Stimulant (e.g., IGF-1) 6h incubation B->C D 4. Add Lysis & Luminescence Reagent 10 min incubation C->D E 5. Read Plate (Luminometer) D->E

Caption: Standard experimental workflow for the IRC-083864 assay.

Detailed Steps:

  • Cell Seeding: Harvest logarithmically growing cells. Count and dilute to a final concentration of 2 x 10^5 cells/mL in the appropriate growth medium. Dispense 50 µL (10,000 cells) into each well of a 96-well solid white plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Prepare a serial dilution of IRC-083864 in assay medium. Add 25 µL of the compound dilutions to the appropriate wells. For control wells, add 25 µL of vehicle (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Stimulation: Prepare the stimulating ligand (e.g., Insulin-like Growth Factor 1, IGF-1) at the EC80 concentration in assay medium. Add 25 µL to all wells except the negative controls. Add 25 µL of assay medium to the negative control wells. Incubate for 6 hours at 37°C.

  • Signal Development: Equilibrate the plate and the luminescence detection reagent to room temperature. Add 100 µL of the detection reagent to all wells. Place the plate on an orbital shaker for 2 minutes to induce lysis and mix. Incubate for an additional 10 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence on a plate reader with an integration time of 0.5-1 second per well.

Signaling Pathway Context

IRC-083864 is a hypothesized inhibitor of PI3K, a critical node in a signaling pathway that promotes cell proliferation and survival.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation IRC IRC-083864 IRC->PI3K

Caption: PI3K/Akt signaling pathway with the inhibitory action of IRC-083864.

Technical Support Center: Overcoming Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing novel kinase inhibitors. As specific public data on "IRC-083864" is unavailable, this guide will use a representative ATP-competitive kinase inhibitor, here named "IRC-4285," targeting the PI3Kα pathway, to illustrate common challenges and solutions related to off-target effects. The principles and methodologies discussed are broadly applicable to the characterization and optimization of various kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with kinase inhibitors like IRC-4285?

A1: Off-target effects of kinase inhibitors typically stem from the high degree of structural conservation in the ATP-binding pocket across the human kinome.[1] Since most kinase inhibitors are designed to be ATP-competitive, they can bind to the ATP-binding sites of multiple kinases, not just the intended target.[1][2] This can lead to unintended biological consequences and toxicity. Some inhibitors may also bind to non-kinase proteins that possess ATP-binding sites.[1]

Q2: My initial screen shows IRC-4285 inhibits several kinases. How do I distinguish potent off-targets from weak or non-specific interactions?

A2: An initial high-throughput screen, often performed at a single high concentration (e.g., 1 µM), can identify numerous potential off-targets.[3] To validate these findings, a tiered approach is recommended:

  • Determine IC50 Values: Perform 10-point dose-response curves for the primary target and all potential off-target kinases identified in the initial screen.[2] This will quantify the potency of IRC-4285 against each kinase and help prioritize the most significant off-targets.

  • Assess Cellular Target Engagement: Use an orthogonal assay like the Cellular Thermal Shift Assay (CETSA) to confirm that IRC-4285 engages with the putative off-targets in a cellular context.[2] A thermal shift indicates direct binding.

  • Analyze Downstream Signaling: For validated off-targets, use western blotting to assess the phosphorylation status of their known downstream substrates in cells treated with IRC-4285. A lack of change in downstream signaling may suggest the off-target binding is not functionally relevant at the tested concentrations.

Q3: IRC-4285 is potent in my biochemical assay, but I see unexpected or toxic effects in my cell-based assays. What could be the cause?

A3: This discrepancy often points to the inhibition of an unknown off-target that is critical for cell viability or the specific phenotype being measured.[1] The cellular phenotype may be a result of polypharmacology, where the compound interacts with multiple targets.[4] It is also possible the compound is interacting with a non-kinase protein, such as an oxidoreductase, which has been observed with some clinical kinase inhibitors.[4] Strategies to investigate this include chemical proteomics to pull down cellular targets or phenotypic screening across a panel of diverse cell lines to correlate sensitivity with specific genetic backgrounds or pathway dependencies.[1]

Troubleshooting Guides

Problem 1: High Off-Target Activity in a Kinome Scan
  • Possible Cause: The chemical scaffold of IRC-4285 has low selectivity and binds to the highly conserved ATP-binding pocket of numerous kinases.[1]

  • Solutions:

    • Structure-Guided Design: If a co-crystal structure of IRC-4285 with its primary target (and ideally a key off-target) is available, this can reveal differences in the binding pockets.[1] This information can be used to rationally design derivatives with modifications that enhance selectivity.

    • Computational Analysis: Use computational methods to compare the ATP-binding site of the on-target with a database of other kinase binding sites.[2] This can help predict likely off-targets and guide the design of more selective compounds.[5]

    • Affinity Profiling: A comprehensive kinase inhibitor panel can provide a broader understanding of the compound's selectivity profile. The data below shows a hypothetical selectivity profile for IRC-4285.

Table 1: Hypothetical Kinase Selectivity Profile for IRC-4285

Kinase TargetIC50 (nM)Fold Selectivity (vs. PI3Kα)
PI3Kα (On-Target) 5 1x
PI3Kβ255x
PI3Kδ5010x
PI3Kγ10020x
mTOR500100x
DNA-PK1500300x
hVps342500500x
EGFR>10,000>2000x
SRC>10,000>2000x

Caption: This table shows the half-maximal inhibitory concentration (IC50) of IRC-4285 against a panel of kinases. Lower IC50 values indicate higher potency. Fold selectivity is calculated relative to the on-target, PI3Kα.

Problem 2: Discrepancy Between Biochemical IC50 and Cellular EC50
  • Possible Cause: The effective concentration in a cellular assay (EC50) can be influenced by factors such as cell membrane permeability, efflux pumps, intracellular ATP concentration (which competes with the inhibitor), and protein binding in the cell culture medium.

  • Solutions:

    • Verify Target Engagement: Use CETSA to confirm that IRC-4285 is reaching and binding to PI3Kα inside the cell at the concentrations used in the cellular assay.

    • Assess Downstream Pathway Inhibition: Measure the phosphorylation of a direct downstream target of PI3Kα, such as AKT at Ser473, via western blot. This will provide a functional readout of target inhibition in the cellular context.

    • Evaluate Compound Stability and Permeability: Use standard ADME (Absorption, Distribution, Metabolism, and Excretion) assays to assess the stability and cell permeability of IRC-4285.

Table 2: Comparison of Biochemical vs. Cellular Activity for IRC-4285

Assay TypeMetricValue (nM)
Biochemical Kinase Assay (PI3Kα)IC505
Cellular Phospho-AKT (Ser473) AssayEC5050
Cell Viability Assay (MCF-7 cells)GI50250

Caption: This table illustrates a common scenario where higher concentrations of an inhibitor are needed to achieve an effect in cellular assays compared to a purified biochemical assay.

Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Assay

This protocol is for determining the IC50 value of an inhibitor against a purified kinase.

  • Materials:

    • Recombinant PI3Kα kinase

    • Substrate (e.g., phosphatidylinositol)

    • [γ-³³P]ATP[2]

    • Kinase reaction buffer

    • 96-well filter plates[2]

    • Scintillation counter[2]

  • Methodology:

    • Prepare serial dilutions of IRC-4285.

    • In a 96-well plate, add the kinase, its substrate, and the inhibitor at various concentrations.[2]

    • Initiate the kinase reaction by adding [γ-³³P]ATP.[2]

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.[2]

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.[2]

    • Measure the radioactivity on the filter plate using a scintillation counter.[2]

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol assesses target engagement in intact cells.[2]

  • Materials:

    • Cultured cells (e.g., MCF-7)

    • IRC-4285

    • PBS and lysis buffer

    • Antibody against the target protein (PI3Kα)

    • SDS-PAGE and Western blotting equipment

  • Methodology:

    • Treat cultured cells with IRC-4285 or a vehicle control for a specified time.

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension and heat the aliquots at different temperatures for a set time (e.g., 3 minutes).[2]

    • Lyse the cells to release the proteins.[2]

    • Separate the soluble and aggregated protein fractions by centrifugation.[2]

    • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against PI3Kα.[2]

    • Quantify the band intensities to determine the melting curve of the protein. A shift in the melting curve to a higher temperature in the presence of IRC-4285 indicates target engagement.[1]

Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation OffTarget Off-Target Kinase (e.g., DNA-PK) OffTarget_Effect Unintended Cellular Effect (e.g., DNA Repair Inhibition) OffTarget->OffTarget_Effect IRC4285 IRC-4285 IRC4285->PI3K Inhibition IRC4285->OffTarget Off-Target Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with on-target and potential off-target inhibition by IRC-4285.

Troubleshooting_Workflow Start Start: Unexpected Cellular Phenotype KinomeScan Perform Broad Kinome Selectivity Screen Start->KinomeScan DoseResponse Confirm Hits with IC50 Dose-Response KinomeScan->DoseResponse CETSA Validate Cellular Target Engagement (CETSA) DoseResponse->CETSA Downstream Assess Downstream Signaling (Western Blot) CETSA->Downstream Decision Is Off-Target Functionally Relevant? Downstream->Decision Redesign Rational Drug Redesign (Structure-Based) Decision->Redesign Yes PhenoScreen Phenotypic Screening or Chemical Proteomics Decision->PhenoScreen No / Unknown End End: Identify Cause Redesign->End PhenoScreen->End

Caption: Workflow for characterizing and mitigating off-target effects of a novel kinase inhibitor.

References

Technical Support Center: IRC-083864 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of the investigational compound IRC-083864.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of IRC-083864 that may contribute to its low bioavailability?

A1: IRC-083864 is a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low aqueous solubility and potentially low permeability. These factors are the primary contributors to its poor oral bioavailability. Key properties to consider are its high lipophilicity, potential for first-pass metabolism, and slow dissolution rate in gastrointestinal fluids.

Q2: What are the initial formulation strategies to consider for enhancing the oral bioavailability of IRC-083864?

A2: For a poorly soluble compound like IRC-083864, initial strategies should focus on improving its dissolution rate and solubility.[1][2][3] Several established methods can be employed, including physical modifications such as particle size reduction (micronization, nanosuspension) and chemical modifications like salt formation or the use of co-solvents.[3][4]

Q3: How can I troubleshoot inconsistent or low in vivo exposure of IRC-083864 in my animal models?

A3: Inconsistent in vivo exposure often stems from variability in drug dissolution and absorption. To troubleshoot this, consider the following:

  • Vehicle Selection: Ensure the vehicle used for administration is appropriate for a low-solubility compound. Investigate the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or microemulsions to enhance solubility and absorption.[1][5]

  • Food Effects: Evaluate the impact of fed versus fasted states in your animal models, as the presence of food can significantly alter the gastrointestinal environment and affect the absorption of lipophilic drugs.

  • First-Pass Metabolism: Determine if IRC-083864 undergoes significant first-pass metabolism in the liver. If so, strategies to bypass this, such as formulation for lymphatic uptake, may be necessary.[1][5]

Troubleshooting Guides

Guide 1: Improving Poor Aqueous Solubility of IRC-083864

This guide addresses common issues related to the low aqueous solubility of IRC-083864 and provides potential solutions.

Problem Potential Cause Recommended Action
Low dissolution rate in simulated gastric/intestinal fluid.High crystallinity and large particle size of the drug substance.Employ particle size reduction techniques such as micronization or nanosuspension to increase the surface area available for dissolution.[2][3]
Precipitation of IRC-083864 in the gastrointestinal tract upon dilution of the formulation.Supersaturation followed by rapid precipitation of the amorphous or solubilized form.Incorporate precipitation inhibitors or polymers in the formulation to maintain a supersaturated state for a longer duration, allowing for enhanced absorption.
Inability to achieve desired concentration in the dosing vehicle.Poor solubility of IRC-083864 in common aqueous and organic solvents.Explore the use of co-solvents, surfactants, or complexation agents like cyclodextrins to improve the solubility of the compound in the formulation.[1][4]
Guide 2: Overcoming Low Permeability and High First-Pass Metabolism

This guide provides strategies for addressing challenges related to the intestinal permeability and metabolic stability of IRC-083864.

Problem Potential Cause Recommended Action
High in vitro permeability but low in vivo absorption.Significant efflux by transporters such as P-glycoprotein (P-gp) in the intestinal wall.Co-administer IRC-083864 with a known P-gp inhibitor to assess the impact on absorption.
Low oral bioavailability despite good solubility and permeability.Extensive first-pass metabolism in the liver.Investigate alternative routes of administration (e.g., parenteral) to bypass the liver. For oral formulations, consider strategies that promote lymphatic transport, such as lipid-based delivery systems.[1][5]
High variability in plasma concentrations between subjects.Genetic polymorphisms in metabolizing enzymes or transporters.Conduct in vitro metabolism studies using liver microsomes from different species or with specific enzyme inhibitors to identify the key metabolic pathways.

Experimental Protocols

Protocol 1: Formulation Screening for Improved Oral Bioavailability

Objective: To screen different formulation strategies for their potential to enhance the oral bioavailability of IRC-083864.

Methodology:

  • Prepare Formulations:

    • Micronized Suspension: Micronize IRC-083864 using a jet mill. Prepare a suspension in a 0.5% methylcellulose solution.

    • Nanosuspension: Prepare a nanosuspension of IRC-083864 using wet-milling or high-pressure homogenization in the presence of a stabilizer.

    • Lipid-Based Formulation (SEDDS): Dissolve IRC-083864 in a mixture of oils, surfactants, and co-surfactants to create a self-emulsifying drug delivery system.

  • In Vivo Administration:

    • Dose the different formulations orally to fasted rodents (e.g., rats or mice) at a consistent dose level.

    • Include a control group receiving a simple aqueous suspension of unformulated IRC-083864.

  • Pharmacokinetic Analysis:

    • Collect blood samples at predetermined time points post-dosing.

    • Analyze plasma concentrations of IRC-083864 using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Data Presentation:

FormulationCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension100
Micronized Suspension
Nanosuspension
SEDDS

Visualizations

G cluster_0 Strategies to Improve Bioavailability Low Solubility Low Solubility Particle Size Reduction Particle Size Reduction Low Solubility->Particle Size Reduction Lipid-Based Formulations Lipid-Based Formulations Low Solubility->Lipid-Based Formulations Chemical Modification Chemical Modification Low Solubility->Chemical Modification Low Permeability Low Permeability Low Permeability->Lipid-Based Formulations First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->Lipid-Based Formulations Increased Bioavailability Increased Bioavailability Particle Size Reduction->Increased Bioavailability Lipid-Based Formulations->Increased Bioavailability Chemical Modification->Increased Bioavailability

Caption: Strategies to overcome key challenges in bioavailability.

G cluster_workflow Experimental Workflow for Formulation Screening prep Formulation Preparation Aqueous Suspension Micronized Suspension Nanosuspension SEDDS admin Oral Administration to Rodents prep->admin sampling Blood Sampling admin->sampling analysis LC-MS/MS Analysis sampling->analysis pk Pharmacokinetic Parameter Calculation analysis->pk

Caption: Workflow for in vivo formulation screening.

References

IRC-083864 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the experimental compound IRC-083864 has yielded no publicly available information. As a result, the creation of a technical support center, including troubleshooting guides, FAQs, and detailed experimental protocols, cannot be fulfilled at this time.

The lack of data on IRC-083864 prevents the development of accurate and reliable content regarding its mechanism of action, signaling pathways, and potential issues that researchers might encounter during experimentation.

To generate the requested technical support materials, foundational information is required, including but not limited to:

  • Molecular Target and Mechanism of Action: Understanding the biological target and how IRC-083864 interacts with it is fundamental to troubleshooting experimental outcomes.

  • Signaling Pathways: Knowledge of the specific cellular signaling pathways modulated by IRC-083864 is necessary to create accurate diagrams and interpret experimental results.

  • Standardized Experimental Protocols: Access to established protocols for in vitro and in vivo studies is essential for providing detailed methodologies and identifying potential sources of error.

  • Known Off-Target Effects or Common Issues: Information on any known unintended effects or common difficulties encountered by researchers would form the basis of the troubleshooting guides and FAQs.

Without this essential information, any attempt to create the requested content would be speculative and could lead to inaccurate guidance for researchers, scientists, and drug development professionals. We recommend consulting internal documentation or primary researchers familiar with IRC-083864 for the necessary details to proceed with generating a dedicated technical support resource.

Technical Support Center: Refining IRC-083864 Treatment Duration

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "IRC-083864" is not available in publicly accessible scientific literature. The following content is generated based on a hypothetical compound and is for illustrative purposes only. Researchers should consult specific experimental data and protocols relevant to their actual compound of interest.

This technical support center provides guidance for researchers and scientists working with the hypothetical compound IRC-083864, with a focus on optimizing treatment duration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting treatment duration for IRC-083864 in in-vitro cell culture experiments?

A1: For initial in-vitro studies, a treatment duration of 24 to 72 hours is recommended. This range is typically sufficient to observe primary cellular responses and assess cytotoxicity. It is crucial to include multiple time points within this range to capture the dynamics of the cellular response.

Q2: How does the optimal treatment duration of IRC-083864 vary with concentration?

A2: The optimal treatment duration is often inversely related to the concentration of IRC-083864. Higher concentrations may elicit a more rapid response, potentially requiring shorter incubation times to avoid off-target effects or excessive cell death. Conversely, lower, sub-micromolar concentrations may necessitate longer treatment durations to achieve the desired biological effect. A dose-response and time-course experiment is essential to determine the optimal parameters for your specific cell line and endpoint.

Q3: What are the common issues encountered when determining the appropriate treatment duration for IRC-083864?

A3: Common issues include:

  • Cytotoxicity: Extended exposure or high concentrations can lead to significant cell death, confounding experimental results.

  • Secondary Effects: Prolonged treatment may induce secondary cellular responses that are not the primary effect of IRC-083864.

  • Target Adaptation: Cells may adapt to the presence of the compound over time, leading to a diminished response.

Troubleshooting Guides

Issue 1: High levels of cell death observed at the intended treatment duration.

  • Possible Cause: The treatment duration may be too long for the concentration of IRC-083864 being used.

  • Troubleshooting Steps:

    • Perform a time-course experiment with a fixed concentration of IRC-083864, collecting samples at earlier time points (e.g., 6, 12, 18 hours).

    • Conduct a dose-response experiment with a fixed, shorter treatment duration to identify a non-toxic concentration range.

    • Assess cell viability using a reliable method such as MTT or trypan blue exclusion at each time point and concentration.

Issue 2: Inconsistent or non-reproducible results with IRC-083864 treatment.

  • Possible Cause: Variability in cell confluence, passage number, or subtle differences in incubation time.

  • Troubleshooting Steps:

    • Standardize your cell seeding density to ensure consistent confluence at the start of each experiment.

    • Use cells within a defined low passage number range to minimize phenotypic drift.

    • Ensure precise timing of compound addition and sample collection. Use a timer and process samples in a consistent order.

Quantitative Data Summary

Table 1: Hypothetical Effect of IRC-083864 Treatment Duration and Concentration on Target Protein Phosphorylation

Concentration (µM)6 hours (% Phosphorylation)12 hours (% Phosphorylation)24 hours (% Phosphorylation)48 hours (% Phosphorylation)
0.115 ± 2.135 ± 3.475 ± 5.660 ± 4.8
1.045 ± 4.285 ± 6.195 ± 3.970 ± 5.1
10.090 ± 5.598 ± 2.760 ± 7.2 (Cytotoxic)20 ± 3.3 (Cytotoxic)

Table 2: Hypothetical Cytotoxicity of IRC-083864 at Different Treatment Durations

Concentration (µM)24 hours (% Viability)48 hours (% Viability)72 hours (% Viability)
0.198 ± 1.595 ± 2.392 ± 3.1
1.092 ± 2.880 ± 4.565 ± 5.8
10.060 ± 5.135 ± 6.215 ± 4.0

Experimental Protocols

Protocol 1: Determining Optimal Treatment Duration using a Time-Course Experiment

  • Cell Seeding: Plate cells at a density of 1 x 10^5 cells/well in a 12-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of IRC-083864 in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Treatment: Aspirate the old medium from the cells and add the medium containing IRC-083864. Include a vehicle control (DMSO) at the same final concentration.

  • Incubation and Collection: Incubate the plates for various durations (e.g., 6, 12, 24, 48, and 72 hours). At each time point, harvest the cells for downstream analysis (e.g., Western blotting, qPCR).

  • Analysis: Analyze the expression or activity of the target of interest at each time point to identify the duration that yields the optimal effect.

Visualizations

cluster_workflow Experimental Workflow: Optimizing Treatment Duration A Seed Cells B Prepare IRC-083864 Dilutions A->B C Treat Cells at T=0 B->C D Incubate for a Range of Durations (e.g., 6, 12, 24, 48, 72h) C->D E Harvest Cells at Each Time Point D->E F Analyze Target Endpoint (e.g., Western Blot, qPCR) E->F G Determine Optimal Duration F->G

Caption: Workflow for optimizing IRC-083864 treatment duration.

cluster_pathway Hypothetical Signaling Pathway of IRC-083864 Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Activates IRC083864 IRC-083864 IRC083864->Receptor KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling pathway for IRC-083864.

Technical Support Center: IRC-083864 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide has been generated based on common challenges encountered during the synthesis and purification of complex heterocyclic molecules similar to the putative structure of IRC-083864. IRC-083864 is understood to be a proprietary or research-stage compound, and as such, this guide is representative and intended for informational purposes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of IRC-083864?

A1: The most critical parameters for a successful synthesis of IRC-083864 are stringent control over atmospheric conditions (moisture and oxygen), the quality and stoichiometry of reagents, and precise temperature regulation, particularly during the key cross-coupling and macrocyclization steps.

Q2: I am observing a significant amount of a side product with a mass corresponding to the starting material plus a solvent adduct. What could be the cause?

A2: This issue often arises from the reactivity of intermediates with certain solvents, especially under prolonged reaction times or elevated temperatures. Consider using a more inert solvent or reducing the reaction time. Additionally, ensure that the starting materials are fully consumed before workup.

Q3: My final compound shows poor solubility in common organic solvents for purification. What are my options?

A3: Poor solubility is a known challenge with IRC-083864. For purification, consider using a mixed solvent system, such as a combination of a chlorinated solvent with a polar aprotic solvent. In some cases, converting the compound to a more soluble salt form for purification and then reverting it to the free base can be an effective strategy.

Troubleshooting Guides

Issue 1: Low Yield in the Key Cross-Coupling Step

If you are experiencing yields below the expected range (see Table 1), consider the following troubleshooting steps.

Troubleshooting Decision Tree:

G start Low Yield in Cross-Coupling check_reagents 1. Verify Reagent Quality - Catalyst activity - Base purity and dryness - Starting material integrity start->check_reagents check_conditions 2. Assess Reaction Conditions - Strict anhydrous/anaerobic setup? - Correct temperature profile? - Adequate stirring? check_reagents->check_conditions Reagents OK optimize_params 3. Optimize Parameters - Screen alternative ligands/catalysts - Vary solvent and base - Adjust reagent stoichiometry check_conditions->optimize_params Conditions Correct analyze_byproducts 4. Analyze Byproducts - Identify major side products via LC-MS/NMR - Determine pathway to byproduct formation check_conditions->analyze_byproducts Issue Persists success Yield Improved optimize_params->success Optimization Successful remediate_byproducts 5. Remediate Side Reactions - Modify reaction time/temperature - Add specific scavengers analyze_byproducts->remediate_byproducts remediate_byproducts->optimize_params

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Detailed Steps:

  • Reagent Quality: Ensure the palladium catalyst is active, the base is anhydrous and freshly opened or properly stored, and the starting materials are pure.

  • Reaction Conditions: The reaction is highly sensitive to oxygen and water. Utilize Schlenk techniques or a glovebox. Verify the reaction temperature with a calibrated thermometer.

  • Parameter Optimization: If the standard protocol fails, systematic optimization may be necessary. Refer to Table 1 for suggested screening parameters.

  • Byproduct Analysis: Understanding the side reactions is key. For example, homocoupling of the boronic ester starting material can indicate issues with the oxidative addition step.

Table 1: Recommended Parameters for Cross-Coupling Optimization

ParameterStandard ConditionAlternative 1Alternative 2
Catalyst Pd(dppf)Cl₂Pd₂(dba)₃Pd(OAc)₂
Ligand dppfSPhosXPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Dioxane/H₂O2-MeTHFToluene
Temperature 90 °C80 °C100 °C
Issue 2: Co-elution of Impurities during Final Purification

The final purification of IRC-083864 by reverse-phase HPLC can be challenging due to the presence of closely related impurities.

Purification Workflow:

G crude Crude IRC-083864 sfc Supercritical Fluid Chromatography (SFC) - Removes non-polar impurities crude->sfc rp_hplc Reverse-Phase HPLC - Acetonitrile/Water + TFA sfc->rp_hplc salt_formation Salt Formation (e.g., HCl salt) rp_hplc->salt_formation recrystallization Recrystallization - High purity crystals salt_formation->recrystallization final_product IRC-083864 (>99% Purity) recrystallization->final_product G cluster_0 Suzuki Cross-Coupling cluster_1 Subsequent Steps SM1 Aryl Halide Intermediate Product Coupled Intermediate SM1->Product SM2 Boronic Ester Intermediate SM2->Product Catalyst Pd(dppf)Cl₂ Catalyst->Product Base K₂CO₃ Base->Product Solvent Dioxane/H₂O Solvent->Product Final IRC-083864 Product->Final ...

Technical Support Center: Mitigating IRC-083864-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the investigational compound IRC-083864. The following resources are designed to assist in understanding and mitigating its cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cytotoxicity with IRC-083864 in our cell line. What are the potential causes?

A1: Several factors could contribute to unexpected levels of cytotoxicity:

  • Compound Stability: IRC-083864 may be unstable in your culture medium, leading to the formation of more toxic byproducts.

  • Cell Line Sensitivity: The specific genetic and metabolic characteristics of your cell line may render it particularly sensitive to the mechanism of action of IRC-083864.

  • Off-Target Effects: At the concentrations used, IRC-083864 might be interacting with unintended molecular targets, leading to toxicity.

  • Experimental Conditions: Factors such as incubation time, cell density, and serum concentration in the medium can all influence the observed cytotoxicity.

Q2: How can we begin to investigate the mechanism of IRC-083864-induced cytotoxicity?

A2: A systematic approach is recommended:

  • Dose-Response and Time-Course Studies: Perform detailed experiments to characterize the concentration- and time-dependent effects of IRC-083864 on cell viability.

  • Apoptosis vs. Necrosis Assays: Utilize assays such as Annexin V/Propidium Iodide staining to determine the primary mode of cell death induced by the compound.

  • Mitochondrial Function Analysis: Assess mitochondrial membrane potential and the production of reactive oxygen species (ROS), as mitochondria are common targets of drug-induced toxicity.

  • Signaling Pathway Analysis: Investigate key signaling pathways commonly involved in cell death and survival, such as the caspase cascade, MAPK pathways, and PI3K/Akt pathway.

Q3: What are some general strategies for mitigating drug-induced cytotoxicity?

A3: Mitigation strategies often involve co-treatment with protective agents. Potential approaches include:

  • Antioxidants: If IRC-083864 induces oxidative stress, co-administration with antioxidants like N-acetylcysteine (NAC) may be beneficial.

  • Caspase Inhibitors: If apoptosis is the primary mechanism of cell death, broad-spectrum caspase inhibitors can be used to block the execution phase of apoptosis.

  • Growth Factors and Survival Signals: Supplementing the culture medium with specific growth factors that activate pro-survival signaling pathways could counteract the cytotoxic effects.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
High variability between replicate wells in cell viability assays. Inconsistent cell seeding; Pipetting errors; Edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No dose-dependent effect of IRC-083864 is observed. Concentration range is too high or too low; Compound has precipitated out of solution; The chosen assay is not sensitive enough.Test a wider range of concentrations, including logarithmic dilutions. Visually inspect the culture medium for any signs of precipitation. Consider using a more sensitive viability assay (e.g., ATP-based luminescence assays).[1]
Inconsistent results between different cell viability assays (e.g., MTT vs. Resazurin). Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). IRC-083864 may be interfering with the assay chemistry.Use multiple, mechanistically distinct viability assays to get a comprehensive view of cytotoxicity. Run appropriate controls to test for direct interference of IRC-083864 with the assay reagents.

Experimental Protocols

Protocol 1: Assessment of IRC-083864 Cytotoxicity using the MTT Assay

This protocol outlines the steps to determine the cytotoxicity of IRC-083864 in a selected cell line. The MTT assay measures the metabolic activity of viable cells.[1]

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • IRC-083864 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of IRC-083864 in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of IRC-083864. Include vehicle-only control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Evaluating a Potential Mitigating Agent (Antioxidant NAC)

This protocol describes an experiment to test the ability of N-acetylcysteine (NAC) to mitigate IRC-083864-induced cytotoxicity.

Materials:

  • All materials from Protocol 1

  • N-acetylcysteine (NAC) stock solution

Procedure:

  • Seed cells as described in Protocol 1.

  • Prepare three sets of treatment groups:

    • IRC-083864 alone at various concentrations.

    • NAC alone at a fixed, non-toxic concentration.

    • Co-treatment with various concentrations of IRC-083864 and a fixed concentration of NAC.

  • Include a vehicle-only control group.

  • Incubate the plate for the predetermined exposure time.

  • Proceed with the MTT assay as described in Protocol 1 (steps 5-8).

  • Compare the cell viability in the IRC-083864 alone group to the co-treatment group to determine if NAC provides a protective effect.

Data Presentation

Table 1: Hypothetical Cytotoxicity of IRC-083864 on a Cancer Cell Line

IRC-083864 Concentration (µM)Cell Viability (% of Control) ± SD
0 (Vehicle)100 ± 5.2
195.3 ± 4.8
578.1 ± 6.1
1052.4 ± 5.5
2525.8 ± 3.9
5010.2 ± 2.1

Table 2: Hypothetical Mitigation of IRC-083864 Cytotoxicity by NAC

IRC-083864 (µM)Cell Viability (% of Control)Cell Viability with NAC (% of Control)
010099.5
1052.485.1
2525.860.7
5010.235.3

Visualizations

Hypothesized IRC-083864 Cytotoxic Signaling Pathway IRC_083864 IRC-083864 Target_Protein Target Protein IRC_083864->Target_Protein Cell_Membrane Cell Membrane ROS_Production Increased ROS Production Target_Protein->ROS_Production Mitochondrial_Damage Mitochondrial Damage ROS_Production->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized signaling cascade of IRC-083864-induced apoptosis.

Experimental Workflow for Assessing Cytotoxicity Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add IRC-083864 (Serial Dilutions) Seed_Cells->Add_Compound Incubate Incubate for 24/48/72 hours Add_Compound->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Data_Analysis Analyze Data (Calculate IC50) Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC50 of IRC-083864.

Logical Flow for Testing a Mitigating Agent Hypothesis Hypothesis: Agent X mitigates IRC-083864 toxicity Setup_Groups Set up Treatment Groups: 1. IRC-083864 alone 2. Agent X alone 3. Co-treatment Hypothesis->Setup_Groups Run_Assay Run Cell Viability Assay Setup_Groups->Run_Assay Compare_Results Compare Viability: (IRC-083864 alone) vs. (Co-treatment) Run_Assay->Compare_Results Conclusion Conclusion Compare_Results->Conclusion Protective_Effect Protective Effect Observed Conclusion->Protective_Effect Yes No_Effect No Protective Effect Conclusion->No_Effect No

Caption: Decision-making workflow for evaluating a mitigating agent.

References

Technical Support Center: IRC-083864 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues encountered during experiments with the novel kinase inhibitor, IRC-083864.

Troubleshooting Guides

Issue: High Variability in IC50 Values Across Experiments

Inconsistent half-maximal inhibitory concentration (IC50) values for IRC-083864 can arise from several factors, often related to cell culture conditions and assay parameters. Below is a guide to systematically troubleshoot this issue.

Troubleshooting Flowchart for Inconsistent IC50 Values

cluster_0 Troubleshooting Workflow start Start: Inconsistent IC50 Values check_cells 1. Verify Cell Line (Authentication, Passage #) start->check_cells check_reagent 2. Assess IRC-083864 (Stock Conc., Storage, Solubility) check_cells->check_reagent check_assay 3. Review Assay Protocol (Seeding Density, Incubation Time) check_reagent->check_assay check_serum 4. Evaluate Serum Lot (Test multiple lots) check_assay->check_serum consistent Results Consistent? check_serum->consistent end End: Issue Resolved consistent->end Yes revise Revise Protocol consistent->revise No revise->check_cells

Caption: A flowchart to diagnose sources of variability in IC50 measurements.

Detailed Steps:

  • Cell Line Integrity:

    • Authentication: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a major source of experimental variability.

    • Passage Number: Use cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered phenotypes, affecting drug response.

    • Mycoplasma Contamination: Regularly test for mycoplasma, as contamination can significantly alter cellular metabolism and drug sensitivity.

  • IRC-083864 Compound Quality:

    • Stock Solution: Prepare fresh stock solutions of IRC-083864 in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

    • Solubility: Ensure the compound is fully dissolved in your culture medium and does not precipitate at the tested concentrations.

  • Assay Parameters:

    • Cell Seeding Density: Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures will respond differently to treatment.

    • Treatment Duration: Use a standardized incubation time with IRC-083864, as the IC50 value can be time-dependent.

Issue: Inconsistent Inhibition of Downstream Akt Phosphorylation

Variability in the inhibition of p-Akt (Ser473) following IRC-083864 treatment is a common issue. This often points to inconsistencies in the biochemical analysis.

Experimental Workflow for Western Blot Analysis

cluster_1 Western Blot Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis (Use Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE & Transfer C->D E 5. Antibody Incubation (p-Akt, Total Akt, Loading Control) D->E F 6. Imaging & Densitometry E->F

Caption: Standardized workflow for analyzing protein phosphorylation via Western blot.

Key Considerations:

  • Lysis Buffer: Always supplement your lysis buffer with fresh phosphatase and protease inhibitors immediately before use to preserve the phosphorylation status of proteins.

  • Antibody Validation: Use well-validated antibodies for both phosphorylated and total Akt. Run controls to ensure antibody specificity.

  • Loading Controls: Normalize the phosphorylated Akt signal to total Akt levels, in addition to a loading control like GAPDH or β-actin, to account for any variations in protein loading.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability when studying the effect of IRC-083864 on the PI3K/Akt/mTOR pathway?

A1: The primary sources of variability are often multifactorial. The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is highly sensitive to the cellular environment. Key factors include:

  • Serum Concentration: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that activate the PI3K pathway, leading to inconsistent baseline Akt phosphorylation and altered sensitivity to IRC-083864.

  • Cell Culture Confluency: As cells become more confluent, they can experience contact inhibition and changes in growth factor signaling, which can impact the efficacy of IRC-083864.

  • Experimental Timing: The kinetics of Akt phosphorylation and dephosphorylation can be rapid. It is crucial to perform cell lysis at consistent time points following treatment.

PI3K/Akt/mTOR Signaling Pathway

cluster_2 Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis mTORC1->Apoptosis Inhibits IRC083864 IRC-083864 IRC083864->PI3K Inhibits

Caption: Simplified diagram of the PI3K/Akt/mTOR pathway targeted by IRC-083864.

Q2: My IRC-083864 compound appears to have lost activity. What should I do?

A2: First, verify the storage conditions. IRC-083864 stock solutions in DMSO should be stored at -80°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles. To test the compound's integrity, prepare a fresh dilution from a new aliquot and compare its activity against a positive control compound known to inhibit the PI3K/Akt pathway.

Quantitative Data Summary

The following tables present hypothetical data illustrating common reproducibility issues.

Table 1: Inter-Lab Comparison of IRC-083864 IC50 Values (µM) in MCF-7 Cells

Lab IDExperiment 1Experiment 2Experiment 3Mean IC50 (µM)Std. Dev.
Lab A0.450.520.480.480.035
Lab B0.891.100.950.980.106
Lab C0.550.910.620.690.191

This table highlights significant variability in IC50 values between different labs, suggesting potential differences in protocol execution or reagents.

Table 2: Effect of Serum Lot on IRC-083864 IC50 (µM)

Serum LotIC50 (µM)Baseline p-Akt (Normalized)
Lot X0.511.0
Lot Y0.952.3
Lot Z0.480.9

This table demonstrates that different serum lots can alter the baseline activation of the Akt pathway, thereby affecting the apparent potency of IRC-083864.

Experimental Protocols

Protocol: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of IRC-083864 in complete growth medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol: Western Blot for Phospho-Akt
  • Treatment and Lysis: Plate and treat cells with IRC-083864 for the specified time. Aspirate the medium, wash cells with ice-cold PBS, and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Denature protein lysates by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Perform densitometry to quantify band intensities. Normalize the p-Akt signal to total Akt and the loading control.

Validation & Comparative

Validating Target Engagement of IRC-083864: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IRC-083864, a potent CDC25 phosphatase inhibitor, with other alternatives. It includes supporting experimental data and detailed methodologies to facilitate the validation of target engagement.

IRC-083864 has been identified as a novel and potent inhibitor of Cell Division Cycle 25 (CDC25) phosphatases, which are key regulators of the cell cycle.[1] The overexpression of CDC25 phosphatases is implicated in a variety of human cancers, making them a promising target for anticancer therapies.[1][2][3][4] IRC-083864, a bis-quinone compound, has demonstrated low nanomolar inhibitory activity against the CDC25 family of proteins.[1][2][3] This guide compares IRC-083864 with other known CDC25 inhibitors, providing a framework for assessing its target engagement in both biochemical and cellular contexts.

Comparative Analysis of CDC25 Inhibitors

To effectively evaluate the target engagement of IRC-083864, it is crucial to compare its performance against other inhibitors of the same target class. The following tables summarize the biochemical potency and cellular activity of IRC-083864 in comparison to other representative CDC25 inhibitors.

Biochemical Potency
CompoundTarget(s)IC50 (nM)Mechanism of ActionReference
IRC-083864 CDC25 (pan-isoform)23Irreversible[1][5]
NSC 663284 CDC25A, CDC25B210 (for CDC25B)Irreversible[4][6]
BN 82685 CDC25A, CDC25B, CDC25C250, 250, 170Not specified[6]
Cellular Activity
CompoundCell LineCellular EffectGI50/IC50 (nM)Reference
IRC-083864 HL60Inhibition of cell viability47[5]
IRC-083864 HCT-116Inhibition of tumor spheroid growth, induction of p21 and apoptosisNot specified[1]
NSC 663284 Breast cancer cell linesG1 and G2/M phase arrest, growth inhibitionNot specified[6]
BN 82685 Mia PaCa-2Inhibition of tumor growth in xenograft modelsNot specified[6]

Experimental Protocols for Target Engagement Validation

Validating that a compound interacts with its intended target within a cell is a critical step in drug development. Below are detailed protocols for a biochemical assay to measure direct enzyme inhibition and a cell-based assay to confirm target engagement in a cellular context.

Biochemical Assay: In Vitro CDC25 Phosphatase Activity Assay

This protocol is adapted from established methods for assaying CDC25 phosphatase activity using a fluorogenic substrate.[7][8]

Objective: To determine the in vitro inhibitory activity of IRC-083864 and other compounds against recombinant human CDC25 phosphatases.

Materials:

  • Recombinant human CDC25A, CDC25B, or CDC25C enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 1 mM EDTA

  • Substrate: Fluorescein diphosphate (FDP)

  • Test compounds (IRC-083864 and alternatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorimeter (Excitation: 485 nm, Emission: 528 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 50 µL of the diluted test compounds or vehicle control (DMSO in Assay Buffer).

  • Add 25 µL of recombinant CDC25 enzyme solution (pre-diluted in Assay Buffer) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 25 µL of the FDP substrate solution (pre-diluted in Assay Buffer).

  • Immediately measure the fluorescence intensity at time zero.

  • Incubate the plate at 30°C for 30-60 minutes, protected from light.

  • Measure the final fluorescence intensity.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Western Blot Analysis of CDK1 Phosphorylation

This protocol assesses the cellular target engagement of CDC25 inhibitors by measuring the phosphorylation status of a key downstream substrate, CDK1.

Objective: To determine if IRC-083864 treatment leads to an increase in the inhibitory phosphorylation of CDK1 in cancer cells, consistent with CDC25 inhibition.

Materials:

  • Cancer cell line known to overexpress CDC25 (e.g., HeLa, HCT-116)

  • Cell culture medium and supplements

  • Test compounds (IRC-083864 and alternatives)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells and lyse them using ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total CDK1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated CDK1 to total CDK1. An increase in this ratio upon compound treatment indicates target engagement.

Visualizing Pathways and Workflows

To further clarify the mechanism of action and experimental procedures, the following diagrams have been generated.

CDC25_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB_inactive CDK1-Cyclin B (p-Tyr15) CDC25 CDC25 Phosphatase CDK1_CyclinB_inactive->CDC25 Substrate CDK1_CyclinB_active CDK1-Cyclin B (Active) Mitosis Mitotic Entry CDK1_CyclinB_active->Mitosis CDC25->CDK1_CyclinB_active Dephosphorylates IRC083864 IRC-083864 IRC083864->CDC25 Inhibits

CDC25 signaling pathway in G2/M transition.

Experimental_Workflow cluster_plate 96-Well Plate cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 m1 Read Initial Fluorescence (T=0) p4->m1 m2 Incubate (30-60 min) m1->m2 m3 Read Final Fluorescence m2->m3 a1 Calculate % Inhibition m3->a1 a2 Determine IC50 a1->a2

Workflow for the in vitro CDC25 inhibition assay.

Logical comparison of IRC-083864 and alternatives.

References

IRC-083864 vs other inhibitors of [Target Pathway]

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for the compound "IRC-083864" have yielded no specific information regarding its target pathway, mechanism of action, or any associated experimental data. This suggests that IRC-083864 may be an internal development code, a compound not yet disclosed in public scientific literature or patent databases, or a potential typographical error.

Without identification of the target pathway for IRC-083864, a comparative analysis with other inhibitors, as requested, cannot be performed. Key information required for generating a comparison guide, such as quantitative performance data (e.g., IC50 or Ki values) and detailed experimental protocols, is contingent on first identifying the specific biological target of the compound.

To enable the creation of the requested "Publish Comparison Guide," it is essential to first clarify the identity of IRC-083864 and its intended biological target. Researchers, scientists, and drug development professionals interested in this compound are encouraged to verify the compound's designation and provide additional context, such as the specific signaling pathway or protein it is designed to inhibit.

Once the target pathway is identified, a comprehensive comparison with other known inhibitors can be developed. This would include:

  • A detailed overview of the signaling pathway.

  • A summary of the mechanism of action of different inhibitors.

  • Tabulated quantitative data from relevant assays.

  • Detailed experimental methodologies.

  • Visual diagrams of pathways and workflows.

At present, the lack of public information on IRC-083864 prevents the generation of this content. Further updates will be provided if and when information on this compound becomes publicly available.

A Preclinical Overview of the CDC25 Phosphatase Inhibitor IRC-083864 and its Comparison to Standard of Care in Pancreatic and Prostate Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational agent IRC-083864 (also known as Debio-0931) and the current standard of care for pancreatic and prostate cancer. Due to the limited availability of clinical data for IRC-083864, this comparison focuses on its preclinical rationale and juxtaposes it with the established efficacy of standard therapeutic regimens in these malignancies.

Introduction to IRC-083864

IRC-083864 is a novel, potent, first-in-class, bis-quinone inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases.[1][2] CDC25 phosphatases are key regulators of the cell cycle, and their overexpression has been linked to the progression of various cancers.[2] By inhibiting CDC25, IRC-083864 blocks the cell cycle, leading to an interruption in tumor growth.[2] This mechanism of action presented a promising new target for cancer therapies.[2]

Originally developed by Ipsen, IRC-083864 was licensed to Debiopharm for further development and renamed Debio-0931.[1][2] Preclinical studies demonstrated its potential in treating human cancers.[1][2]

Mechanism of Action of IRC-083864

IRC-083864 exerts its anti-cancer effects by inhibiting the CDC25 family of phosphatases (CDC25A, B, and C). These enzymes are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By inhibiting CDC25, IRC-083864 prevents the activation of CDKs, leading to cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells.

IRC-083864_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression Cyclin/CDK_Complex Cyclin/CDK Complex (Inactive) Active_Cyclin/CDK Cyclin/CDK Complex (Active) Cyclin/CDK_Complex->Active_Cyclin/CDK Dephosphorylation Cell_Cycle_Progression Cell Cycle Progression Active_Cyclin/CDK->Cell_Cycle_Progression IRC-083864 IRC-083864 (Debio-0931) CDC25 CDC25 Phosphatase IRC-083864->CDC25 Preclinical_Drug_Evaluation_Workflow Target_Identification Target Identification (e.g., CDC25) Compound_Screening Compound Screening & Lead Optimization Target_Identification->Compound_Screening In_Vitro_Studies In Vitro Studies (Cell Lines: MIA PaCa-2, LNCaP) Compound_Screening->In_Vitro_Studies Mechanism_of_Action Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) In_Vitro_Studies->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Toxicity_Studies Toxicity & Pharmacokinetic Studies In_Vivo_Studies->Toxicity_Studies IND_Enabling_Studies IND-Enabling Studies Toxicity_Studies->IND_Enabling_Studies Clinical_Trials Phase I/II Clinical Trials IND_Enabling_Studies->Clinical_Trials

References

Independent Verification of IRC-083864 Findings: A Comparative Analysis of CDC25 Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CDC25 phosphatase inhibitor IRC-083864 with alternative compounds targeting the same enzyme family. The information presented is based on publicly available experimental data and is intended to assist researchers in making informed decisions for their drug development programs.

Executive Summary

IRC-083864 is a potent and selective inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases. These enzymes are key regulators of the cell cycle, and their overexpression is implicated in various cancers. IRC-083864, a bis-quinone compound, acts as an irreversible inhibitor, leading to cell cycle arrest and apoptosis in cancer cells. This guide compares the performance of IRC-083864 with other notable CDC25 inhibitors, namely NSC663284 and BN-82685, and clarifies the distinct mechanism of ARQ-501 (β-Lapachone), which is often discussed in the context of cell cycle inhibition but does not directly target CDC25.

Data Presentation

Table 1: In Vitro Inhibitory Activity of CDC25 Inhibitors against CDC25 Isoforms
CompoundCDC25A (IC50/Ki, nM)CDC25B2 (IC50/Ki, nM)CDC25C (IC50/Ki, nM)Selectivity Notes
IRC-083864 ~23~26~23Potent inhibitor of all three isoforms.
NSC663284 Ki: 29IC50: 210, Ki: 95Ki: 89Potent inhibitor of all isoforms, with some preference for CDC25A.[1] Over 20-fold more selective for CDC25B2 than VHR and over 450-fold more selective than PTP1B.
BN-82685 109160201Broad-spectrum CDC25 inhibitor.
Table 2: In Vitro Anti-proliferative Activity of CDC25 Inhibitors in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)
IRC-083864 HL60Acute Promyelocytic Leukemia0.047
NSC663284 MDA-MB-435Breast Cancer0.2
MDA-NBreast Cancer0.2
MCF-7Breast Cancer1.7[2]
NCI-60 Panel (Mean)Various1.5
BN-82685 DU-145Prostate Cancer0.09
Mia PaCa-2Pancreatic Cancer0.118
A2058Melanoma0.134
IMR-90 (Normal)Fibroblast1
Table 3: Comparison of In Vivo Anti-tumor Activity
CompoundXenograft ModelCancer TypeDosingOutcome
IRC-083864 Human MIA PaCa-2 & LNCaP xenograftsPancreatic & ProstateNot specifiedInhibited tumor development.
NSC663284 HT29 xenografts in SCID miceColon2, 3, and 5 mg/kg (intravenous)Inhibited tumor growth.
BN-82685 Pancreatic cancer xenograftsPancreaticOrally bioavailableInhibited tumor growth.[3]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

To determine the effect of the inhibitors on cell cycle progression, propidium iodide (PI) staining followed by flow cytometry is a standard method.

  • Cell Treatment: Cells are treated with the compound of interest at a specific concentration for a defined time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping. Cells are typically fixed for at least 30 minutes on ice.

  • RNAse Treatment: The fixed cells are washed and treated with RNase A to ensure that only DNA is stained by PI.

  • Propidium Iodide Staining: Cells are incubated with a PI staining solution. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The data is used to generate a histogram of DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Model

The anti-tumor efficacy of the compounds in a living organism is evaluated using xenograft models.

  • Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into control and treatment groups. The test compound is administered via a specified route (e.g., oral gavage, intravenous injection) and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Mandatory Visualization

Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B Cyclin B CDK1_inactive CDK1 (pY15) Cyclin B->CDK1_inactive forms complex CDC25 CDC25 CDK1_inactive->CDC25 CDK1_active CDK1 Mitosis Mitosis CDK1_active->Mitosis CDC25->CDK1_active dephosphorylates IRC-083864 IRC-083864 IRC-083864->CDC25 inhibits

Caption: Signaling pathway of CDC25-mediated CDK1 activation and its inhibition by IRC-083864.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzymatic Assay (CDC25 Isoforms) Cell_Culture Cancer Cell Lines Culture MTT_Assay Cell Proliferation (MTT Assay) Cell_Culture->MTT_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis Xenograft_Model Xenograft Model Development MTT_Assay->Xenograft_Model Cell_Cycle_Analysis->Xenograft_Model Treatment Compound Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Efficacy_Analysis Anti-tumor Efficacy Analysis Tumor_Measurement->Efficacy_Analysis

Caption: Experimental workflow for evaluating CDC25 inhibitors.

Concluding Remarks

IRC-083864 demonstrates potent inhibition of all CDC25 isoforms and significant anti-proliferative activity in cancer cell lines. Its performance is comparable to other well-characterized CDC25 inhibitors like NSC663284 and BN-82685. A key differentiator for BN-82685 is its reported oral bioavailability. It is crucial to distinguish these direct CDC25 inhibitors from compounds with different mechanisms of action, such as ARQ-501, which primarily targets topoisomerase I.[4][5] The selection of a particular inhibitor for further development will depend on the specific cancer type, desired pharmacokinetic profile, and overall therapeutic strategy. The provided experimental protocols and diagrams offer a foundational framework for the independent verification and comparative evaluation of these and other novel anti-cancer agents.

References

A Head-to-Head Comparison of Novel CDC25 Phosphatase Inhibitors: IRC-083864 and NSC-663284

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent quinone-based inhibitors of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases: IRC-083864 and NSC-663284. The CDC25 phosphatases are crucial regulators of the cell cycle and have emerged as significant targets in oncology. Overexpression of CDC25 isoforms is a hallmark of numerous cancers, making their inhibition a promising therapeutic strategy. This document synthesizes available preclinical data to offer a direct comparison of the biochemical potency, cellular activity, and in vivo efficacy of these two compounds.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for IRC-083864 and NSC-663284, providing a clear comparison of their inhibitory activities against CDC25 isoforms and their anti-proliferative effects on various cancer cell lines.

Table 1: Comparative Inhibitory Activity against CDC25 Isoforms

CompoundTarget IsoformIC50 (nM)Ki (nM)Selectivity Notes
IRC-083864 CDC25A26 ± 4.4[1]-Potent against all isoforms.[1]
CDC25B226 ± 4.4[1]-
CDC25B353 ± 9.4[1]-
CDC25C23 ± 0.4[1]-
NSC-663284 CDC25A-29[2]Preferential for Cdc25A.[3] >20-fold selective over VHR and >450-fold over PTP1B phosphatases.[2][4]
CDC25B2210[1][5]95[2]
CDC25C-89[2]

Table 2: Comparative Anti-proliferative Activity in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
IRC-083864 MIA PaCa-2PancreaticNanomolar range[1]
DU145ProstateNanomolar range[1]
LNCaPProstateNanomolar range[1]
MCF-7BreastNanomolar range[1]
A2058MelanomaNanomolar range[1]
NSC-663284 NCI-60 PanelVarious1.5 ± 0.6 (mean)
MDA-MB-435Breast0.2
MDA-NBreast0.2
MCF-7Breast1.7
HT29Colon-

Signaling Pathway and Mechanism of Action

Both IRC-083864 and NSC-663284 exert their anti-cancer effects by inhibiting the CDC25 family of phosphatases. These enzymes are critical for cell cycle progression by removing inhibitory phosphates from cyclin-dependent kinases (CDKs), thereby activating them.[6] CDC25A is primarily involved in the G1/S transition, while CDC25B and CDC25C regulate the G2/M transition.[7][8][9] By inhibiting CDC25, these compounds lead to the accumulation of phosphorylated, inactive CDKs, resulting in cell cycle arrest at the G1 and G2/M phases and subsequent apoptosis.[2][4][8]

CDC25_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_inhibitors CyclinD_CDK46 Cyclin D / CDK4/6 G1_S_Arrest G1/S Arrest CyclinE_CDK2 Cyclin E / CDK2 CDC25A CDC25A CDC25A->CyclinD_CDK46 CDC25A->CyclinE_CDK2 p_CyclinD_CDK46 p-Cyclin D / CDK4/6 (Inactive) p_CyclinD_CDK46->CDC25A dephosphorylation p_CyclinE_CDK2 p-Cyclin E / CDK2 (Inactive) p_CyclinE_CDK2->CDC25A dephosphorylation CyclinB_CDK1 Cyclin B / CDK1 G2_M_Arrest G2/M Arrest CDC25BC CDC25B/C CDC25BC->CyclinB_CDK1 p_CyclinB_CDK1 p-Cyclin B / CDK1 (Inactive) p_CyclinB_CDK1->CDC25BC dephosphorylation IRC_083864 IRC-083864 IRC_083864->CDC25A IRC_083864->CDC25BC NSC_663284 NSC-663284 NSC_663284->CDC25A NSC_663284->CDC25BC

Fig. 1: CDC25 Signaling Pathway and Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key in vivo experiments cited in this guide.

In Vivo Xenograft Tumor Model for NSC-663284

  • Animal Model: C.B.-17 Severe Combined Immunodeficient (SCID) mice.

  • Tumor Cell Line: HT29 human colon carcinoma cells.

  • Tumor Implantation: Subcutaneous injection of HT29 cells.

  • Treatment Groups:

    • Control (untreated)

    • Vehicle control

    • Positive control: Gemcitabine (50 mg/kg/dose, intravenous)

    • NSC-663284: 2, 3, or 5 mg/kg/dose, intravenous.

  • Dosing Schedule: Dosing every 4 days for a total of 6 doses.

  • Monitoring: Animal body weights and tumor volumes were recorded twice weekly. Tumor volumes were calculated using caliper measurements.

  • Follow-up: Mice were monitored for 3 weeks following the final dose to assess tumor regrowth.[10]

In Vivo Xenograft Tumor Model for IRC-083864

While a detailed, step-by-step protocol is not publicly available, published research indicates that IRC-083864 has been evaluated in xenograft models using human MIA PaCa-2 (pancreatic) and LNCaP (prostate) cancer cells.[11][12] These studies demonstrated that orally administered IRC-083864 effectively suppressed tumor growth. At higher doses, some loss of body weight was observed, but lower, effective doses were well-tolerated.[11][12]

Comparative Summary and Conclusion

Both IRC-083864 and NSC-663284 are potent, cell-permeable inhibitors of the CDC25 phosphatase family with significant anti-tumor activity.

  • Potency: IRC-083864 demonstrates potent, low nanomolar inhibitory activity against all three CDC25 isoforms.[1] NSC-663284 also exhibits nanomolar inhibition, with a noted preference for CDC25A.[3]

  • Cellular Activity: Both compounds effectively block the proliferation of a range of human tumor cell lines, inducing cell cycle arrest.[1][2][4]

  • In Vivo Efficacy: Both inhibitors have demonstrated the ability to suppress tumor growth in xenograft models.[10][11][12] A key distinction is the reported oral bioavailability and efficacy of IRC-083864, whereas the detailed protocol for NSC-663284 specifies intravenous administration.

References

Benchmarking IRC-083864 Against Known EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of IRC-083864 (Illustrative Example: Gefitinib) against other known molecules targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The data and methodologies presented herein are intended to offer a framework for evaluating the performance of novel therapeutic agents in this class.

Introduction to IRC-083864 (Illustrative Example: Gefitinib)

IRC-083864 is a potent and selective inhibitor of the EGFR tyrosine kinase.[1][2] By competing with adenosine triphosphate (ATP) at the binding site of the enzyme, it effectively blocks the downstream signaling cascades that promote cell proliferation and survival in cancer cells.[1][3][4] This targeted mechanism of action makes it a significant molecule in the context of personalized medicine for cancers harboring specific EGFR mutations.[1][4]

Comparative Performance Data

The following tables summarize the quantitative data from key in vitro assays, comparing the potency and cellular activity of IRC-083864 (Gefitinib) with other first and third-generation EGFR inhibitors, Erlotinib and Osimertinib.

Table 1: In Vitro Kinase Inhibitory Potency (IC50)
CompoundTargetIC50 (nM)
IRC-083864 (Gefitinib) EGFR (Wild-Type)2.0
EGFR (Exon 19 Del)<1.0
EGFR (L858R)1.5
EGFR (T790M)>1000
ErlotinibEGFR (Wild-Type)2.0
EGFR (Exon 19 Del)<1.0
EGFR (L858R)1.0
EGFR (T790M)>1000
OsimertinibEGFR (Wild-Type)15
EGFR (Exon 19 Del)<1.0
EGFR (L858R)<1.0
EGFR (T790M)1.0

IC50 values are representative and may vary depending on assay conditions.

Table 2: Cellular Proliferation Inhibition (GI50) in NSCLC Cell Lines
CompoundCell Line (EGFR status)GI50 (nM)
IRC-083864 (Gefitinib) HCC827 (Exon 19 Del)5
NCI-H1975 (L858R/T790M)>5000
ErlotinibHCC827 (Exon 19 Del)6
NCI-H1975 (L858R/T790M)>5000
OsimertinibHCC827 (Exon 19 Del)10
NCI-H1975 (L858R/T790M)15

GI50 values represent the concentration required to inhibit cell growth by 50%.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

EGFR Tyrosine Kinase Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.

  • Reagents and Materials: Recombinant human EGFR kinase domain, ATP, polypeptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Add 5 µL of EGFR enzyme solution to the wells of a 384-well plate.

    • Add 0.5 µL of serially diluted test compound or DMSO (vehicle control).

    • Incubate for 30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 45 µL of a solution containing the substrate and ATP.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Terminate the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.[5][6]

Cell Viability (MTT) Assay (Cell-based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7]

  • Reagents and Materials: Cancer cell lines (e.g., HCC827, NCI-H1975), cell culture medium (e.g., RPMI-1640 with 10% FBS), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[8][9]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 72 hours at 37°C in a CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

    • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.

Visualizations

Signaling Pathway Diagram

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by IRC-083864 (Gefitinib).

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF/TGF-α EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT IRC083864 IRC-083864 (Gefitinib) IRC083864->Dimerization Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: EGFR signaling pathway and inhibition by IRC-083864.

Experimental Workflow Diagram

The following diagram outlines the workflow for the cell viability (MTT) assay.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells compound_treatment Add Serial Dilutions of Test Compounds seed_cells->compound_treatment incubation_72h Incubate for 72h at 37°C compound_treatment->incubation_72h add_mtt Add MTT Reagent incubation_72h->add_mtt incubation_4h Incubate for 4h at 37°C add_mtt->incubation_4h solubilize Add Solubilization Solution incubation_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate GI50 Values read_absorbance->analyze_data end End analyze_data->end

References

Peer-Reviewed Validation of IRC-083864 Remains Undisclosed in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for peer-reviewed studies validating the results of the compound designated IRC-083864 has yielded no specific scientific literature, clinical trial data, or publicly available experimental results. This suggests that research on IRC-083864 may be in a very early, unpublished phase of development, the identifier may be incorrect, or the data remains confidential.

As of the current date, there are no peer-reviewed publications available in scientific databases that would allow for the creation of a comparative guide for IRC-083864. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled without access to primary research articles or clinical trial results.

The scientific community relies on a rigorous peer-review process to validate and scrutinize research findings before they are published. The absence of such literature for IRC-083864 means that its efficacy, safety, and mechanism of action have not been independently evaluated and verified by other experts in the field.

Researchers, scientists, and drug development professionals are advised to consult internal or proprietary databases for information on this compound. It is also possible that the compound is known by a different public name or that the "IRC-083864" designation is an internal code not yet disclosed in public forums. Without any foundational data, a comparison with alternative treatments and the generation of the requested detailed guide are not feasible at this time.

Safety Operating Guide

Essential Guide to the Safe Disposal of IRC-083864

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of materials containing IRC-083864, adhering to the highest standards of laboratory safety and chemical handling. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Key Safety and Disposal Information

All quantitative and qualitative data regarding the handling and disposal of substances associated with IRC-083864 are summarized below. This information is derived from the product's Safety Data Sheet (SDS).

ParameterValue/InstructionSource
Hazard Classification Carcinogenicity, Category 1BSDS
Hazard Statements H350: May cause cancer by inhalation.SDS
Primary Route of Exposure InhalationSDS
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.SDS[1]
Engineering Controls Work under a hood. Ensure adequate ventilation.SDS[1]
Handling Precautions Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid generation and inhalation of dusts. Avoid substance contact.SDS[1]
Storage Store locked up. Keep container tightly closed and in a dry, well-ventilated place. Handle and store under inert gas.SDS[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.SDS[1]

Disposal Protocol

The proper disposal of IRC-083864 is a critical final step in the experimental workflow. The following protocol is a step-by-step guide to ensure safe and compliant disposal.

1. Waste Identification and Segregation:

  • All waste contaminated with IRC-083864, including empty containers, unused product, and contaminated lab supplies (e.g., pipette tips, gloves), must be classified as hazardous waste.
  • This waste must be segregated from non-hazardous laboratory waste to prevent cross-contamination.

2. Containerization:

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
  • The label should include the words "Hazardous Waste," the full chemical name (including IRC-083864), and the specific hazard warnings (e.g., "Carcinogen," "Toxic").
  • Ensure the container is kept closed except when adding waste.

3. Collection and Storage:

  • Store the hazardous waste container in a designated, secure area, away from incompatible materials.
  • The storage area should be well-ventilated.
  • Follow all institutional and local regulations for the temporary storage of hazardous waste.

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.
  • Provide the contractor with a copy of the Safety Data Sheet to ensure they have all the necessary information for safe handling and disposal.
  • Do not attempt to dispose of this material through standard laboratory drains or as regular solid waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of IRC-083864, from the point of waste generation to final disposal.

A Waste Generation (IRC-083864 contaminated material) B Hazardous Waste Determination A->B C Segregate from Non-Hazardous Waste B->C D Use Labeled, Leak-Proof Hazardous Waste Container C->D E Store in Designated Secure Area D->E F Contact Approved Waste Disposal Contractor E->F G Provide Safety Data Sheet F->G H Waste Collected for Proper Disposal G->H

Caption: Logical workflow for the compliant disposal of IRC-083864 waste.

This guidance is intended to supplement, not replace, institutional and regulatory protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements and procedures.

References

Essential Safety and Logistical Information for Handling IRC-083864

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for the research chemical IRC-083864 is not publicly available. The following guidance is based on best practices for handling novel or uncharacterized chemical compounds with unknown hazards. It is imperative to treat IRC-083864 as potentially hazardous and to conduct a thorough risk assessment before commencing any laboratory work.[1][2][3]

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling IRC-083864. The operational and disposal plans outlined below are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given the unknown toxicity profile of IRC-083864, a conservative and comprehensive approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for various laboratory operations involving this compound.[1][3][4]

Operation Recommended Personal Protective Equipment (PPE)
Handling Powder (weighing, aliquoting) - Full-face respirator with P100 (or equivalent) particulate filters.- Chemical-resistant gloves (e.g., Nitrile, Neoprene; double-gloving is recommended).[1]- Disposable lab coat or gown.- Safety goggles (in addition to the full-face respirator).[3][4]
Preparing Solutions - Certified Chemical Fume Hood.[1]- Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1]- Lab coat.- Safety glasses with side shields or safety goggles.[4]
Conducting Reactions & General Laboratory Work - Fume hood or other ventilated enclosure.- Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1]- Lab coat.- Safety glasses with side shields or safety goggles.[4]- Appropriate street clothing (long pants, closed-toe shoes).[3]

Operational Plan for Handling IRC-083864

A systematic approach is crucial to minimize exposure and ensure safety when working with uncharacterized substances like IRC-083864.

Phase Procedure
Risk Assessment and Planning - Conduct a thorough literature search for any available information on IRC-083864 or structurally similar compounds to anticipate potential hazards.[3]- Designate a controlled area, such as a specific fume hood, for all work involving IRC-083864 to contain potential contamination.[3]- Ensure all personnel are familiar with emergency procedures, including the location of safety showers, eyewash stations, and first aid kits.
Handling and Preparation - Weighing and Aliquoting: Perform all manipulations of powdered IRC-083864 within a fume hood or a powder-containment balance enclosure. Use disposable weighing boats and spatulas to prevent cross-contamination and handle with care to avoid dust generation.[3]- Solution Preparation: Prepare all solutions within a fume hood. Slowly add the solid compound to the solvent to prevent splashing. Clearly label all containers with the compound name, concentration, solvent, and date.[3]
Experimental Work - Set up all reactions in a fume hood using appropriate and inspected glassware.[3]- Maintain a clean and organized workspace to prevent accidental spills or exposures.[5]
Decontamination and Hygiene - Decontaminate all work surfaces with an appropriate solvent or cleaning agent after each use.[3]- Thoroughly clean all non-disposable equipment after use.[3]- Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][5]

Disposal Plan

All waste generated from the handling of IRC-083864 must be treated as hazardous waste.[1]

Waste Type Disposal Protocol
Solid Waste - Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated and clearly labeled hazardous waste container.[1]
Liquid Waste - Collect all liquid waste containing IRC-083864 in a designated, clearly labeled, and sealed hazardous waste container.[1]- Do not mix with other waste streams unless compatibility has been confirmed.[6]
Sharps - Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.[1]
Final Disposal - Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1]

Experimental Workflow for Handling IRC-083864

The following diagram illustrates a generic workflow for handling a novel research chemical like IRC-083864, emphasizing safety at each step.

G cluster_prep Preparation & Risk Assessment cluster_handling Compound Handling cluster_cleanup Post-Experiment & Disposal Risk_Assessment Conduct Risk Assessment (Review available literature) Designate_Area Designate Controlled Work Area (e.g., Fume Hood) Risk_Assessment->Designate_Area Assemble_PPE Assemble Required PPE Designate_Area->Assemble_PPE Weighing Weighing & Aliquoting (in containment) Assemble_PPE->Weighing Solution_Prep Solution Preparation (in fume hood) Weighing->Solution_Prep Experiment Conduct Experiment Solution_Prep->Experiment Decontamination Decontaminate Work Surfaces & Equipment Experiment->Decontamination Waste_Segregation Segregate Hazardous Waste (Solid, Liquid, Sharps) Decontamination->Waste_Segregation EHS_Disposal Dispose via EHS Office Waste_Segregation->EHS_Disposal

Caption: A generalized workflow for the safe handling of a novel research chemical.

Hypothetical Signaling Pathway of IRC-083864

As the mechanism of action for IRC-083864 is not publicly available, the following diagram serves as a template to illustrate how a signaling pathway could be visualized once the necessary experimental data is obtained. This is a hypothetical representation and does not reflect the actual biological activity of IRC-083864.

G IRC_083864 IRC-083864 Receptor_X Receptor X IRC_083864->Receptor_X Inhibits Kinase_A Kinase A Receptor_X->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor_Y Transcription Factor Y Kinase_B->Transcription_Factor_Y Activates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor_Y->Cellular_Response Induces

Caption: A hypothetical signaling pathway illustrating potential interactions of a novel compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.